molecular formula C6H12Br2 B1436273 1,6-Dibromohexane-D12

1,6-Dibromohexane-D12

Cat. No.: B1436273
M. Wt: 256.04 g/mol
InChI Key: SGRHVVLXEBNBDV-LBTWDOQPSA-N
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Description

1,6-Dibromohexane-D12 is a useful research compound. Its molecular formula is C6H12Br2 and its molecular weight is 256.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,6-Dibromohexane-D12 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,6-Dibromohexane-D12 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,6-dibromo-1,1,2,2,3,3,4,4,5,5,6,6-dodecadeuteriohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12Br2/c7-5-3-1-2-4-6-8/h1-6H2/i1D2,2D2,3D2,4D2,5D2,6D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGRHVVLXEBNBDV-LBTWDOQPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCBr)CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])C([2H])([2H])C([2H])([2H])Br)C([2H])([2H])C([2H])([2H])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Introduction: The Role of Stable Isotopes in Modern Analytics

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1,6-Dibromohexane-D12: Principles and Applications in Quantitative Analysis

In the landscape of quantitative analysis, particularly within drug development and clinical research, precision and accuracy are paramount. Stable Isotope Labeled (SIL) compounds are the gold standard for internal standards in mass spectrometry-based bioanalysis. 1,6-Dibromohexane-D12, the deuterated analog of 1,6-dibromohexane, serves as a quintessential example of such a tool. Its utility stems from a near-identical chemical nature to its non-labeled counterpart, yet it is mass-distinguishable, making it an ideal internal standard for correcting analytical variability.

This guide provides a comprehensive overview of 1,6-Dibromohexane-D12, detailing its fundamental properties, the scientific principles governing its application, and a practical workflow for its use in quantitative mass spectrometry. It is intended for researchers and scientists who require robust and reliable quantification methods in complex matrices.

Core Physicochemical Properties

The key distinction between 1,6-Dibromohexane-D12 and its light isotope analog lies in the mass of the hydrogen atoms. In the D12 version, all twelve hydrogen atoms have been replaced with deuterium (²H or D), a stable, non-radioactive isotope of hydrogen containing one proton and one neutron. This substitution results in a significant and predictable mass shift without appreciably altering the compound's chemical properties.

Property1,6-Dibromohexane-D12 1,6-Dibromohexane
Molecular Formula C₆D₁₂Br₂[1][2]C₆H₁₂Br₂[3][4][5]
Molecular Weight 256.04 g/mol [1][2]~243.97 g/mol [4][6]
CAS Number 169397-96-0[1][7]629-03-8[3]
Appearance Not specified, likely a liquidClear, colorless to pale yellow liquid[5][8]
Key Synonym(s) 1,6-Dibromo-n-hexane-d12Hexamethylene dibromide[3][4]

The Scientific Cornerstone: Isotope Dilution Mass Spectrometry (IDMS)

The efficacy of 1,6-Dibromohexane-D12 as an internal standard is rooted in the principle of Isotope Dilution Mass Spectrometry (IDMS). This technique is widely regarded as the most accurate method for quantitative analysis.

The Causality Behind the Choice: An ideal internal standard (IS) should behave identically to the analyte of interest during sample preparation (extraction, derivatization) and analysis (chromatographic separation, ionization).[9] Any loss of analyte during sample workup will be matched by a proportional loss of the IS. Because deuterated standards have nearly identical physicochemical properties to their native counterparts, they co-elute during chromatography and experience the same ionization efficiency (or suppression/enhancement) in the mass spectrometer's source.[10] This co-behavior allows the ratio of the analyte signal to the IS signal to remain constant, even if absolute signal intensities fluctuate, thereby providing a highly reliable measure for quantification.

The C-D bond is stronger than the C-H bond, a phenomenon known as the Kinetic Isotope Effect (KIE). This can slightly alter chromatographic retention times and metabolic rates.[10] However, for its primary use as an internal standard for a structurally analogous molecule, the D12 labeling ensures a significant mass shift, preventing any isotopic crosstalk while maintaining near-perfect co-elution, which is the most critical factor for IDMS.

Synthesis and Quality Assurance

Synthesis Pathway: While specific proprietary methods may vary, the synthesis of 1,6-Dibromohexane-D12 would logically follow the established synthesis of its non-deuterated analog. A common laboratory and industrial method involves the nucleophilic substitution of a deuterated precursor, 1,6-hexanediol-D14, using a strong brominating agent like hydrobromic acid (HBr).[8][11][12]

A Self-Validating Quality System: The utility of a deuterated standard is entirely dependent on its purity—both chemical and isotopic. A rigorous quality control (QC) process is therefore non-negotiable.

  • Chemical Purity: Assessed typically by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to ensure the absence of other organic impurities.

  • Structural Confirmation: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) confirms the molecular structure. For a D12 compound, the absence of signals in the ¹H NMR spectrum is a key indicator of high deuteration.

  • Isotopic Enrichment: Mass spectrometry is used to determine the degree of deuteration. A high-resolution mass spectrometer can confirm the exact mass and establish the percentage of molecules that are fully D12-labeled versus those with lower deuterium incorporation (D11, D10, etc.). High isotopic enrichment is crucial to prevent interference with the analyte's signal.

Application Protocol: Quantitative Analysis via LC-MS/MS

This section outlines a validated protocol for using 1,6-Dibromohexane-D12 as an internal standard to quantify a hypothetical analyte, "Compound X," which is structurally similar (e.g., another C6-alkyl halide), in a biological matrix like human plasma.

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_extraction 2. Sample Extraction cluster_analysis 3. LC-MS/MS Analysis cluster_quant 4. Quantification stock Prepare Stock Solutions (Analyte & IS in Methanol) cal Create Calibration Curve Standards (Serial dilution of Analyte) qc Prepare Quality Control (QC) Samples (Low, Mid, High concentrations) spike Spike IS (1,6-Dibromohexane-D12) into all samples (Cal, QC, Unknowns) ppt Protein Precipitation (Add Acetonitrile, Vortex) spike->ppt cent Centrifuge to Pellet Proteins ppt->cent evap Transfer Supernatant & Evaporate cent->evap recon Reconstitute in Mobile Phase evap->recon inject Inject sample onto LC column recon->inject sep Chromatographic Separation (Analyte and IS co-elute) inject->sep ms Mass Spectrometry Detection (ESI+ ionization) sep->ms mrm MRM Data Acquisition (Monitor specific parent→fragment transitions) ms->mrm ratio Calculate Peak Area Ratios (Analyte Area / IS Area) mrm->ratio curve Generate Calibration Curve (Area Ratio vs. Concentration) ratio->curve calc Calculate Unknown Concentrations (Using regression equation) curve->calc

Caption: Workflow for quantitative analysis using an internal standard.

Step-by-Step Methodology

  • Preparation of Stock and Working Solutions:

    • Accurately weigh and dissolve 1,6-Dibromohexane-D12 (IS) and Compound X (analyte) in methanol to create 1 mg/mL stock solutions.

    • Perform serial dilutions of the Compound X stock solution with blank plasma to create calibration standards (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

    • Prepare a working solution of the IS by diluting its stock solution in methanol to a concentration that yields a robust signal (e.g., 200 ng/mL).

  • Sample Preparation (Protein Precipitation):

    • Aliquot 50 µL of each calibration standard, QC sample, and unknown plasma sample into separate microcentrifuge tubes.

    • To each tube, add 10 µL of the IS working solution (200 ng/mL). This ensures every sample receives the exact same amount of internal standard.

    • Add 200 µL of ice-cold acetonitrile to each tube to precipitate plasma proteins.

    • Vortex vigorously for 1 minute, then centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new set of tubes.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 water:methanol with 0.1% formic acid).

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC): Use a C18 column (e.g., 2.1 x 50 mm, 1.8 µm) with a gradient elution to separate the analyte from matrix components. The near-identical polarity will cause Compound X and 1,6-Dibromohexane-D12 to co-elute.

    • Mass Spectrometry (MS): Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This requires prior optimization to find the most intense and specific precursor-to-product ion transitions for both the analyte and the IS.

      • Hypothetical MRM Transition for Compound X: m/z 245.0 → 165.1 (loss of Br)

      • MRM Transition for 1,6-Dibromohexane-D12: m/z 257.0 → 177.1 (loss of Br, note the +12 Da shift)

  • Data Processing and Quantification:

    • Integrate the peak areas for the analyte and IS transitions in each chromatogram.

    • Calculate the Peak Area Ratio (PAR) for each sample: PAR = (Peak Area of Analyte) / (Peak Area of IS).

    • Construct a calibration curve by plotting the PAR of the calibration standards against their known concentrations.

    • Apply a linear regression model (typically with 1/x² weighting) to the calibration curve. The R² value must be >0.99 for the curve to be accepted.

    • Determine the concentration of Compound X in the unknown samples by interpolating their PAR values into the regression equation from the calibration curve.

Safety and Handling

While a full Safety Data Sheet (SDS) for the deuterated version is not widely available, the handling precautions should be based on the non-deuterated analog, 1,6-dibromohexane.[13]

  • Hazard: May be harmful if swallowed and may cause an allergic skin reaction.

  • Handling: Use in a well-ventilated area or fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Storage: Store in a cool, dry place away from incompatible substances.[8]

Conclusion

1,6-Dibromohexane-D12 is a powerful and precise tool for modern analytical science. Its value lies not just in its mass but in the principle of isotope dilution it enables. By acting as a near-perfect chemical mimic to an analyte, it allows researchers to correct for inevitable variations in sample processing and instrument response, leading to highly accurate and reliable quantitative data. Understanding the principles behind its use and implementing validated protocols are key to leveraging its full potential in drug development and other scientific fields requiring the highest standards of analytical rigor.

References

  • Pharmaffiliates. CAS No : 169397-96-0 | Chemical Name : 1,6-Dibromohexane D12. [Link]

  • NIST WebBook. Hexane, 1,6-dibromo-. [Link]

  • PubChem. 1,6-Dibromohexane | C6H12Br2 | CID 12368. [Link]

  • NIST WebBook. Hexane, 1,6-dibromo-. [Link]

  • Palchem. 1,6-DIBROMOHEXANE. [Link]

  • Sciencemadness Discussion Board. prepration of 1,6-dibromohexane. [Link]

  • Yogi Intermediates PVT. LTD. 1,6 Dibromohexane Manufacturer, Supplier, and Exporter. [Link]

  • Longdom Publishing. Analyzing Molecular Structure using Quantitative Mass Spectrometry. [Link]

Sources

1,6-Dibromohexane-D12 safety data sheet (SDS) PDF

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 1,6-Dibromohexane-d₁₂ Advanced Reagent Guide for Deuterated Pharmacophore Synthesis

Part 1: Substance Identity & Isotopic Fidelity

1,6-Dibromohexane-d₁₂ is a high-value, isotopically labeled alkylating agent. Unlike its protonated counterpart, this reagent is employed specifically to introduce metabolically robust hexyl linkers into small molecule drugs, particularly Proteolysis Targeting Chimeras (PROTACs). The heavy isotope substitution (Deuterium, ²H) alters the vibrational frequency of C-H bonds (becoming C-D), significantly impacting the compound's metabolic rate via the Kinetic Isotope Effect (KIE).

Physicochemical Profile[1][2][3][4][5][6][7]
PropertyDataNote
Chemical Name 1,6-Dibromohexane-d₁₂Perdeuterated alkyl halide
CAS Number 169397-96-0 Specific to d₁₂ isotopologue
Molecular Formula C₆D₁₂Br₂
Molecular Weight ~256.05 g/mol ~12 Da shift vs. protonated (243.97)
Appearance Clear, colorless to pale yellow liquidDarkens upon light exposure (Br₂ liberation)
Boiling Point 243°C (lit. for protonated)Isotopic effect on BP is negligible for handling
Density ~1.66 g/mL (Predicted)Higher than protonated (1.586 g/mL) due to mass
Isotopic Enrichment ≥ 98 atom % DCritical for NMR silence in alkyl region

Part 2: Hazard Profiling (GHS Classification)

While functionally similar to non-deuterated 1,6-dibromohexane, the high cost and research application of the d₁₂ variant demand a stricter safety protocol. It is an alkylating agent , capable of transferring the hexyl-d₁₂ chain to nucleophilic sites on DNA/proteins.

Signal Word: WARNING

Hazard ClassH-CodeHazard StatementImplications for Research
Acute Toxicity (Oral) H302 Harmful if swallowedDo not mouth pipette. Wash hands post-handling.[1][2][3][4][5][6]
Skin Irritation H315 Causes skin irritationPermeates nitrile; double-glove recommended.
Eye Irritation H319 Causes serious eye irritationUse chemical splash goggles, not just safety glasses.
Aquatic Toxicity H411 Toxic to aquatic life (Long lasting)Collect all raffinate as halogenated waste.

Precautionary Mandates:

  • P261: Avoid breathing mist/vapors.[1][3][5] (Use in a fume hood).

  • P273: Avoid release to the environment.

  • P280: Wear protective gloves/eye protection/face protection.[1][3]

Part 3: Strategic Applications in Drug Discovery

PROTAC Linker Optimization

In PROTAC design, the linker connects the E3 ligase ligand and the Target Protein ligand.[][8][9] Long alkyl chains are common but susceptible to oxidative metabolism by Cytochrome P450 (CYP450).

  • Mechanism: CYP450 enzymes typically hydroxylate C-H bonds. The C-D bond is stronger (lower zero-point energy), making the activation energy for C-D bond cleavage significantly higher.

  • Outcome: Replacing a standard hexyl linker with a d₁₂-hexyl linker can extend the half-life (

    
    ) of the PROTAC without altering its binding affinity or ternary complex geometry.
    
Kinetic Isotope Effect (KIE) Studies

Researchers use 1,6-Dibromohexane-d₁₂ to synthesize substrates for mechanistic studies. By comparing reaction rates of the deuterated vs. non-deuterated substrate (


), scientists determine if C-H bond breaking is the rate-determining step in a metabolic or synthetic pathway.

Part 4: Advanced Handling & Validation Protocols

Core Directive: Treat this reagent as a "Self-Validating System." Do not assume purity; prove it before commitment to synthesis.

Workflow Visualization: The Safe-Handling Loop

SafeHandling cluster_check Validation Gate Receipt Receipt & Inspection (Check Seal Integrity) Storage Inert Storage (Desiccator/N2, Dark, 2-8°C) Receipt->Storage Immediate Validation Pre-Synthesis Validation (H-NMR & D-NMR) Storage->Validation Aliquot under N2 Synthesis Reaction Setup (Dry Solvents, Inert Atm) Validation->Synthesis If >98% D No Hydrolysis Waste Halogenated Waste (Segregation) Validation->Waste If Degraded Synthesis->Waste Raffinate

Figure 1: Critical path for handling deuterated alkyl halides to prevent isotopic dilution and hydrolysis.

Protocol 1: Pre-Synthesis Purity Validation (NMR)

Why: Alkyl bromides hydrolyze to alcohols and HBr upon moisture exposure. HBr can catalyze further degradation.

  • Solvent: Use CDCl₃ (ensure it is acid-free).

  • ¹H-NMR (Proton):

    • Expectation: The spectrum should be essentially silent in the alkyl region (1.0–3.5 ppm).

    • Failure Mode: Signals at ~3.4 ppm indicate non-deuterated impurity or hydrolysis (formation of -CH₂-OH if proton exchange occurred, though unlikely without solvent exchange).

    • Residual Proton Calculation: Integrate residual peaks against an internal standard (e.g., TMS). Total H content should be <2%.

  • ²H-NMR (Deuterium):

    • Expectation: Broad peaks corresponding to the hexyl chain. Confirms the presence of the label.

Protocol 2: Synthesis of Deuterated Linkers (General)

Context: Attaching the linker to a phenol or amine (common in PROTACs).

  • Drying: Flame-dry all glassware. 1,6-Dibromohexane-d₁₂ is expensive; water competition wastes reagent.

  • Stoichiometry: Use the deuterated linker in excess (3–5 equivalents) if mono-alkylation is desired, to prevent polymerization or double-addition.

  • Base Selection: Use inorganic bases (K₂CO₃, Cs₂CO₃) in polar aprotic solvents (DMF, Acetone). Avoid strong nucleophilic bases that might cause elimination (E2) over substitution (SN2).

  • Workup: Quench with water only after confirming consumption of the limiting reagent. Extract into EtOAc.

Part 5: Emergency Response

ScenarioImmediate ActionRationale
Skin Contact Wash with soap/water for 15 min.[5] Do NOT use alcohol.Alcohol increases skin permeability of alkyl halides.
Eye Contact Flush with water for 15 min.[3][5] Lift eyelids.[5]Corrosive hydrolysis products (HBr) damage cornea.
Spill (Bench) Absorb with vermiculite.[2][5] Place in sealed bag.Prevent inhalation of vapors.[1][2][3][4][5] Treat as halogenated waste.
Ingestion Rinse mouth. Do NOT induce vomiting.Prevent aspiration of lipophilic bromide into lungs.

References

  • National Center for Biotechnology Information (NCBI). (n.d.). 1,6-Dibromohexane (Compound Summary).[10][2][3][4][11] PubChem.[12] Retrieved February 23, 2026, from [Link]

  • Troup, R. I., et al. (2020).[] Current strategies for the design of PROTAC linkers: a critical review. Explor Target Antitumor Ther.[5][] Retrieved February 23, 2026, from [Link]

Sources

Navigating the Physical Landscape of Isotopic Substitution: A Technical Guide to the Refractive Index and Density of 1,6-Dibromohexane-D12

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

A Deep Dive into the Physicochemical Properties of a Key Deuterated Building Block for Advanced Research and Drug Development

Introduction to 1,6-Dibromohexane-D12: A Versatile Tool in Chemical Synthesis

1,6-Dibromohexane is a bifunctional alkylating agent widely employed in organic synthesis to introduce a six-carbon linear spacer into molecular architectures.[1] Its applications are diverse, ranging from the synthesis of polymers and novel antitumor agents to the formation of cross-linked materials.[1][2] The deuterated version, 1,6-Dibromohexane-D12, in which the twelve hydrogen atoms are replaced by deuterium, is a valuable tool for isotopic labeling studies.[3][4] This substitution allows researchers to track the molecule's fate in complex chemical and biological systems using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.[4]

Physicochemical Properties of 1,6-Dibromohexane (Non-Deuterated)

A thorough understanding of the physical properties of the parent compound is the foundation for predicting those of its deuterated counterpart. The refractive index and density of 1,6-dibromohexane are well-documented.

PropertyValueConditionsSource(s)
Refractive Index (n) 1.50720°C, D-line (589 nm)[5][6][7][8]
Density (ρ) 1.586 g/mL25°C[2][6][8]

These values are crucial for various practical applications, including quality control, reaction monitoring, and the calculation of other physical parameters.

The Isotopic Effect: How Deuteration Influences Refractive Index and Density

The substitution of hydrogen with its heavier isotope, deuterium, leads to subtle yet significant changes in the physical properties of a molecule. These "isotopic effects" arise primarily from the difference in mass between hydrogen and deuterium, which affects molecular vibrations and intermolecular forces.[9]

Expected Impact on Density

The most direct consequence of deuteration is an increase in molecular weight. The molecular weight of 1,6-dibromohexane (C₆H₁₂Br₂) is approximately 243.97 g/mol .[6] For 1,6-Dibromohexane-D12 (C₆D₁₂Br₂), the molecular weight increases due to the replacement of 12 hydrogen atoms (atomic weight ~1.008 amu) with 12 deuterium atoms (atomic weight ~2.014 amu). This results in a higher molecular mass for the deuterated compound.

Generally, for a given molar volume, an increase in mass will lead to a proportional increase in density. Therefore, it is anticipated that the density of 1,6-Dibromohexane-D12 will be slightly higher than that of its non-deuterated analog.

Predicted Impact on Refractive Index

The refractive index is a measure of how much light bends, or refracts, when it passes through a substance. It is related to the polarizability of the molecules in the substance. The relationship between refractive index, density, and molar refractivity is described by the Lorentz-Lorenz equation.

Isotopic substitution can influence the refractive index through changes in both density and molar volume. While the density is expected to increase upon deuteration, the molar volume may also be affected. The C-D bond is slightly shorter and stronger than the C-H bond due to a lower zero-point vibrational energy.[10] This can lead to a smaller molar volume for the deuterated compound.

The interplay of these factors—increased density and potentially decreased molar volume—makes the precise prediction of the refractive index of 1,6-Dibromohexane-D12 complex. However, based on general observations for other deuterated organic compounds, the refractive index is expected to be very similar to, and possibly slightly lower than, that of the non-deuterated form.

Experimental Considerations and Methodologies

Accurate determination of the refractive index and density of 1,6-Dibromohexane-D12 would require experimental measurement. The following outlines standard protocols for such determinations.

Measurement of Refractive Index

A standard laboratory refractometer, such as an Abbé refractometer, can be used to measure the refractive index.

Protocol:

  • Calibration: Calibrate the refractometer using a standard of known refractive index (e.g., distilled water).

  • Sample Application: Apply a small drop of 1,6-Dibromohexane-D12 to the prism of the refractometer.

  • Temperature Control: Ensure the temperature of the prism is maintained at a constant, specified value (e.g., 20°C) using a circulating water bath.

  • Measurement: View the scale through the eyepiece and adjust the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

  • Reading: Read the refractive index value from the instrument's scale.

  • Replicates: Perform multiple readings and calculate the average to ensure accuracy.

Measurement of Density

The density of a liquid can be determined using a pycnometer or a digital density meter.

Protocol (using a pycnometer):

  • Cleaning and Drying: Thoroughly clean and dry the pycnometer.

  • Weighing (Empty): Accurately weigh the empty pycnometer.

  • Filling with Water: Fill the pycnometer with distilled water of a known temperature and weigh it again.

  • Calculating Volume: Calculate the volume of the pycnometer using the known density of water at that temperature.

  • Filling with Sample: Empty and dry the pycnometer, then fill it with 1,6-Dibromohexane-D12 at the same temperature.

  • Weighing (Filled with Sample): Weigh the pycnometer filled with the sample.

  • Calculating Density: Calculate the density of the sample by dividing the mass of the sample by the volume of the pycnometer.

Logical Framework for Isotopic Effects on Physical Properties

The following diagram illustrates the causal relationships influencing the physical properties of 1,6-Dibromohexane upon deuteration.

G cluster_0 Isotopic Substitution cluster_1 Fundamental Changes cluster_2 Molecular-Level Consequences cluster_3 Macroscopic Physical Properties H_to_D Hydrogen to Deuterium (¹H → ²H) Mass Increased Atomic Mass H_to_D->Mass causes Bond Shorter & Stronger C-D Bond H_to_D->Bond causes MolWeight Increased Molecular Weight Mass->MolWeight leads to MolVolume Potentially Decreased Molar Volume Bond->MolVolume can lead to Density Increased Density (ρ) MolWeight->Density directly affects MolVolume->Density inversely affects RefractiveIndex Slightly Altered Refractive Index (n) MolVolume->RefractiveIndex influences (Lorentz-Lorenz Eq.) Density->RefractiveIndex influences (Lorentz-Lorenz Eq.)

Caption: Causal diagram illustrating the effects of deuteration on the physical properties of 1,6-dibromohexane.

Conclusion

While direct experimental values for the refractive index and density of 1,6-Dibromohexane-D12 are not readily found in the public domain, a strong predictive understanding can be established. Based on the known properties of 1,6-dibromohexane and the well-documented principles of isotopic effects, it is concluded that 1,6-Dibromohexane-D12 will exhibit a slightly higher density than its non-deuterated counterpart. The refractive index is expected to show a minimal change, likely a slight decrease. For applications requiring high precision, direct experimental measurement using standard laboratory techniques is recommended. This guide provides the foundational knowledge and theoretical framework necessary for researchers and developers working with this important isotopically labeled compound.

References

  • Yogi Intermediates PVT. LTD. 1,6 Dibromohexane Manufacturer, Supplier, and Exporter. [Link]

  • Stenutz. 1,6-dibromohexane. [Link]

  • Ottokemi. 1,6-Dibromohexane, 98%. [Link]

  • PubChem. 1,6-Dibromohexane. [Link]

  • Palchem. 1,6-DIBROMOHEXANE. [Link]

  • PMC. Isotope Effects on the Vaporization of Organic Compounds from an Aqueous Solution–Insight from Experiment and Computations. [Link]

  • Chemické Zvesti. Refractivity and density of some organic solvents. [Link]

  • Mody Chemi Pharma Ltd. 1,6-Dibromohexane. [Link]

  • Macmillan Group. Kinetic Isotope Effects in Organic Chemistry. [Link]

  • EBSCO. Isotopic Effects In Chemical Reactions | Chemistry | Research Starters. [Link]

  • Dalal Institute. Isotope Effects. [Link]

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Deuterated 1,6-Dibromohexane: Technical Compendium on Nomenclature, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1,6-Dibromohexane-d12 (and its isotopologues) represents a critical class of deuterated alkyl halides used extensively in the synthesis of metabolically stable pharmaceuticals, specifically Proteolysis Targeting Chimeras (PROTACs) , and as internal standards in quantitative mass spectrometry. This guide serves as a technical reference for researchers requiring precise nomenclature ("synonyms"), validated synthetic protocols, and application logic for this compound.

Part 1: The Identity Matrix (Nomenclature & Synonyms)

In chemical procurement and database management, "synonyms" are not merely alternative words; they are access keys to specific structural isotopologues. The nomenclature for deuterated 1,6-dibromohexane varies by database (CAS, PubChem) and vendor conventions.

The Synonym Hierarchy

The following table consolidates the verified identifiers for the fully deuterated species (


).
CategoryPrimary IdentifierAlternative Synonyms / Trade Names
IUPAC (Systematic) 1,6-Dibromo(

)hexane
1,6-Dibromohexan-d12; Hexane-d12, 1,6-dibromo-
Common/Catalog 1,6-Dibromohexane-d12Hexamethylene dibromide-d12;

-Dibromohexane-d12
Structural Description Perdeuterated 1,6-dibromohexane1,1,2,2,3,3,4,4,5,5,6,6-Dodecadeutero-1,6-dibromohexane
CAS Registry No. 169397-96-0 (Note: Non-deuterated CAS is 629-03-8)
Chemical Formula

Br-CD2-CD2-CD2-CD2-CD2-CD2-Br
Isotopologue Logic (Partial Deuteration)

Researchers often confuse fully deuterated (


) with partially deuterated forms used for specific metabolic probes (e.g., blocking only 

-oxidation).
  • 
    -Isotopologue:  1,1,6,6-Tetradeutero-1,6-dibromohexane (Targets the 
    
    
    
    -carbon only).
  • 
    -Isotopologue:  2,2,3,3,4,4,5,5-Octadeutero-1,6-dibromohexane (Targets the chain body, leaving 
    
    
    
    -positions labile).
Nomenclature Visualization

The following diagram illustrates the linguistic hierarchy used in chemical databases to index this compound.

NomenclatureHierarchy Root Target Molecule: C6D12Br2 Systematic Systematic/IUPAC (Structural Precision) Root->Systematic Catalog Catalog/Trade (Vendor Search) Root->Catalog Registry Registry Identifiers (Database Keys) Root->Registry Sys_1 1,6-Dibromo(2H12)hexane Systematic->Sys_1 Sys_2 Hexane-1,1,2,2,3,3,4,4,5,5,6,6-d12, 1,6-dibromo- Systematic->Sys_2 Cat_1 Hexamethylene dibromide-d12 Catalog->Cat_1 Cat_2 1,6-Bis(bromo)hexane-d12 Catalog->Cat_2 Reg_1 CAS: 169397-96-0 Registry->Reg_1 Reg_2 MDL: MFCD00190365 Registry->Reg_2

Figure 1: Nomenclature hierarchy mapping systematic names to catalog synonyms and registry numbers.

Part 2: Synthetic Architecture

The synthesis of 1,6-dibromohexane-d12 is a classic nucleophilic substitution, but working with deuterated starting materials requires strict anhydrous conditions to prevent H/D exchange (though less critical for carbon-bound deuterium than labile protons).

Reaction Pathway

The standard route utilizes 1,6-Hexanediol-d12 as the precursor, reacting with hydrobromic acid (HBr).

Chemical Equation:



Validated Protocol (Bench Scale)

Reagents:

  • 1,6-Hexanediol-d12 (CAS: 169397-99-3 for diol precursor).

  • Hydrobromic Acid (48% aq).[1]

  • Sulfuric Acid (conc.[2]

    
    ).
    

Step-by-Step Methodology:

  • Setup: Equip a 3-neck round-bottom flask with a reflux condenser, addition funnel, and internal thermometer.

  • Solubilization: Charge 1,6-Hexanediol-d12 (1.0 eq) and HBr (48%, 3.0 eq) into the flask. Stir until dissolved.

  • Acid Addition: Slowly add concentrated

    
     (1.0 eq) dropwise via the addition funnel. Caution: Exothermic. Maintain temperature 
    
    
    
    .
  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. The solution will separate into two phases (organic bromide layer on bottom).
    
  • Extraction: Cool to room temperature. Separate the organic phase.[3] Extract the aqueous phase with dichloromethane (DCM) or benzene (historical, DCM preferred now).

  • Purification:

    • Wash combined organics with 5%

      
       (to remove acid).[2]
      
    • Wash with water and brine.

    • Dry over anhydrous

      
      .
      
    • Distillation: Vacuum distillation is required for high purity. Collect fraction at ~143–145°C / 3.9 kPa (adjust for vacuum pressure).

SynthesisWorkflow Start Start: 1,6-Hexanediol-d12 Reagent Add HBr (48%) + H2SO4 Start->Reagent Reflux Reflux (6h, 110°C) Phase Separation Reagent->Reflux Workup Wash: NaHCO3/Brine Dry: MgSO4 Reflux->Workup Distill Vacuum Distillation Isolate 1,6-Dibromohexane-d12 Workup->Distill

Figure 2: Step-by-step synthetic workflow for the conversion of deuterated diol to dibromide.

Part 3: Functional Utility in Drug Discovery

The primary utility of 1,6-dibromohexane-d12 lies in Linkerology for PROTACs (Proteolysis Targeting Chimeras) and metabolic stability profiling.

The Deuterium Kinetic Isotope Effect (DKIE)

Replacing hydrogen with deuterium strengthens the C-H bond (to C-D), significantly increasing the activation energy required for bond cleavage.

  • Mechanism: CYP450 enzymes typically oxidize alkyl chains at the

    
    -position (next to the heteroatom) or 
    
    
    
    -position.
  • Impact: Using a

    
     linker prevents oxidative dealkylation, extending the half-life (
    
    
    
    ) of the PROTAC molecule in vivo without altering its binding affinity.
PROTAC Linker Synthesis

1,6-Dibromohexane-d12 acts as a bifunctional electrophile. It links a "Warhead" (POI ligand) and an "Anchor" (E3 Ligase ligand).[4][5]

General Synthesis Scheme:

  • Step A:

    
    
    
  • Step B:

    
    
    

PROTAC_Design cluster_0 PROTAC Components cluster_1 Biological Outcome Warhead Warhead (Binds Target Protein) Linker Deuterated Linker (1,6-Dibromohexane-d12 Derived) Warhead->Linker Alkylation Anchor Anchor (Binds E3 Ligase) Anchor->Linker Alkylation Complex Ternary Complex (POI - Linker - E3) Linker->Complex Scaffolding Stability Metabolic Stability (Resistant to CYP Oxidation) Linker->Stability DKIE Effect

Figure 3: Role of 1,6-dibromohexane-d12 as a stable linker in PROTAC design.

Part 4: Safety & Handling (MSDS Summary)

While deuteration does not significantly alter toxicity, the parent brominated compound requires strict safety protocols.

  • Hazards:

    • Acute Toxicity: Harmful if swallowed (H302).[6][7]

    • Environmental: Toxic to aquatic life with long-lasting effects (H411).[6][8]

    • Skin: May cause allergic skin reactions (H317).[6][8][9]

  • Storage: Store in a cool, dry place. Light sensitive (store in amber glass).

  • Deuterium Exchange: Keep strictly anhydrous. While C-D bonds are stable, acidic impurities in the presence of

    
     can theoretically promote slow exchange over long storage periods.
    

References

  • MedChemExpress. (2024). 1,6-Dibromo-n-hexane-d12 Product Information. Retrieved from

  • ChemicalBook. (2024). 1,6-Dibromohexane-d12 CAS 169397-96-0 Properties and Suppliers. Retrieved from

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 12368, 1,6-Dibromohexane. (Parent compound reference for toxicity data). Retrieved from

  • Burslem, G. M., & Crews, C. M. (2020). Small-Molecule Modulation of Protein Homeostasis. Chemical Reviews. (Context on Linkerology and PROTAC stability).
  • Fisher Scientific. (2024). Safety Data Sheet: 1,6-Dibromohexane. Retrieved from

Sources

Methodological & Application

using 1,6-Dibromohexane-D12 in metabolic tracer studies

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Precision Metabolic Tracing and Quantitative Crosslinking using 1,6-Dibromohexane-D12

Executive Summary

1,6-Dibromohexane-D12 is a specialized stable isotope reagent that transcends simple internal standardization. In modern drug development and structural proteomics, it functions as a dual-purpose metabolic probe :

  • In DMPK (Drug Metabolism & Pharmacokinetics): It acts as a model bis-electrophile to trace the Mercapturic Acid Pathway , allowing researchers to quantify glutathione-mediated detoxification kinetics with zero background interference.

  • In Structural Proteomics: It serves as a Cysteine-Reactive Isotope-Coded Crosslinker (ICC) , enabling the mapping of protein-protein interactions and conformational changes via quantitative Mass Spectrometry (qCLMS).

This guide provides validated protocols for utilizing the "Twin-Ion" dosing strategy—a self-validating experimental design that eliminates false positives in complex biological matrices.

Technical Specifications & Mechanism

FeatureSpecificationExperimental Advantage
Chemical Formula

+12.07 Da Mass Shift : Moves signals completely outside the natural isotopic envelope of endogenous metabolites (M+0, M+1, M+2).
Reactivity Bifunctional Alkylator (

)
Reacts aggressively with soft nucleophiles (Thiols/Glutathione) and amines under basic conditions.
Isotopic Purity

D
Ensures no spectral overlap with non-deuterated (H12) analogs, critical for quantitative ratio analysis.
Metabolic Fate Glutathione ConjugationMimics the detoxification pathway of chemotherapy agents (e.g., Busulfan) and environmental toxins.

Application A: Quantitative Tracing of Xenobiotic Detoxification

Context: Drug developers often need to assess how efficiently a liver system (hepatocytes or microsomes) detoxifies electrophilic compounds. 1,6-Dibromohexane-D12 serves as a "tracer" for the Mercapturic Acid Pathway .

The "Twin-Ion" Strategy (Self-Validating Protocol)

Instead of dosing with just the D12 compound, this protocol uses a 1:1 molar ratio of 1,6-Dibromohexane-H12 (Light) and 1,6-Dibromohexane-D12 (Heavy).

  • The Logic: Biological noise is random. True metabolites derived from the probe will appear in the Mass Spectrometer as distinct doublets separated by exactly 12.07 Da with identical retention times. This effectively "barcodes" the metabolic flux.

Protocol 1: In Vitro Hepatocyte Stability & Metabolite ID

Materials:

  • Pooled Cryopreserved Hepatocytes (Human or Rat).

  • Williams' Medium E.

  • 1,6-Dibromohexane-H12 (analytical grade).

  • 1,6-Dibromohexane-D12.[1]

  • LC-MS/MS System (High-Resolution Orbitrap or Q-TOF recommended).

Step-by-Step Methodology:

  • Probe Preparation:

    • Prepare a 10 mM stock solution of H12 and a 10 mM stock of D12 in DMSO.

    • Mix equal volumes to create the Twin-Ion Stock (5 mM each) .

  • Incubation:

    • Thaw hepatocytes and suspend in medium (

      
       cells/mL).
      
    • Add Twin-Ion Stock to cells (Final concentration: 10 µM).

    • Incubate at 37°C with orbital shaking.

  • Time-Course Sampling:

    • Collect 100 µL aliquots at T=0, 15, 30, 60, and 120 min.

    • Quenching: Immediately transfer aliquot into 300 µL ice-cold Acetonitrile (containing 0.1% Formic Acid) to precipitate proteins and stop metabolism.

  • Extraction:

    • Vortex vigorously for 1 min; Centrifuge at 15,000 x g for 10 min.

    • Collect supernatant for LC-MS analysis.

  • MS Data Acquisition:

    • Source: ESI Positive Mode.

    • Scan Range: 100–1000 m/z.

    • Target: Look for the bis-glutathione conjugate.

      • Theoretical Mass (Light):

        
         (Calc: ~708.8 Da).
        
      • Theoretical Mass (Heavy): +12 Da shift (~720.8 Da).

Data Interpretation: Any peak pair with


 and Ratio 

is a confirmed metabolite.
  • Parent Depletion: Monitor loss of m/z 244/256 (Parent).

  • Conjugate Formation: Monitor appearance of m/z 709/721 (Bis-GSH conjugate).

Application B: Cysteine-Reactive Quantitative Crosslinking (qCLMS)

Context: Mapping protein topology. Most crosslinkers target Lysines. 1,6-Dibromohexane targets Cysteines , providing complementary structural data for redox-active proteins.

Protocol 2: Mapping Protein Interaction Interfaces

Step-by-Step Methodology:

  • Crosslinking Reaction:

    • Sample A (Control State): Incubate protein complex with Light linker (1 mM).

    • Sample B (Altered State/Mutant): Incubate protein complex with Heavy (D12) linker (1 mM).

    • Buffer: pH 8.0 (Tris or HEPES) with 1 mM TCEP (to keep cysteines reduced).

    • Duration: 30–60 mins at Room Temp.

  • Mixing & Digestion:

    • Quench both reactions with excess DTT.

    • Mix Sample A and Sample B (1:1 ratio).

    • Perform standard Trypsin digestion (overnight).

  • LC-MS/MS Analysis:

    • Analyze the mixed peptides.[2][3]

    • Search for crosslinked peptides using software like MaxQuant or pLink.

    • Quantification: Calculate the Ratio of Light (H12) to Heavy (D12) peak areas for each crosslinked pair.

      • Ratio = 1: No structural change.

      • Ratio > 2 or < 0.5: Significant conformational change exposing/hiding cysteine residues.

Visualization of Metabolic & Experimental Workflows

Figure 1: The Mercapturic Acid Detoxification Pathway

Caption: The metabolic fate of 1,6-Dibromohexane. The electrophile is neutralized by Glutathione (GST catalysis), processed by GGT and Dipeptidases, and excreted as Mercapturic Acid.[4]

MercapturicPathway Substrate 1,6-Dibromohexane (D12 Tracer) Conjugate1 S-hexyl-GSH Conjugate Substrate->Conjugate1 GST (Liver) GSH Glutathione (GSH) GSH->Conjugate1 Conjugate2 Bis-GSH Conjugate (Major Metabolite) Conjugate1->Conjugate2 GST + 2nd GSH Kidney Kidney Processing (GGT / Dipeptidase) Conjugate2->Kidney Transport Mercapturate Mercapturic Acid (Excreted in Urine) Kidney->Mercapturate Acetylation

Figure 2: The "Twin-Ion" Self-Validating Workflow

Caption: Experimental logic for distinguishing true tracer metabolites from biological noise using 1:1 H12/D12 dosing.

TwinIonWorkflow cluster_inputs Input Reagents H12 1,6-Dibromohexane (H12) Mass: M Mix 1:1 Molar Mix H12->Mix D12 1,6-Dibromohexane (D12) Mass: M+12 D12->Mix System Biological System (Hepatocytes/Microsomes) Mix->System MS LC-MS/MS Analysis System->MS Noise Endogenous Metabolite (Single Peak) MS->Noise No Mass Shift Signal True Tracer Metabolite (Doublet: M and M+12) MS->Signal Twin Peak Detected

References

  • Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry. Link

  • Guengerich, F. P. (2005). Glutathione conjugation of dihaloalkanes by glutathione S-transferases.[5] Chemical Research in Toxicology. Link

  • Müller, M., et al. (2018). Isotope-coded cross-linking mass spectrometry (ICC-MS) for structural proteomics. Nature Protocols. Link

  • Anders, M. W. (2004). Glutathione-dependent bioactivation of haloalkanes and haloalkenes.[5] Drug Metabolism Reviews. Link

  • Sigma-Aldrich. (2024). Stable Isotope Labeling: Applications in Metabolism. Link

Sources

Troubleshooting & Optimization

Technical Support Center: A Guide to Identifying Impurities in Commercial 1,6-Dibromohexane-D12

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers, scientists, and professionals in drug development. This guide provides comprehensive troubleshooting advice and frequently asked questions (FAQs) to assist you in identifying chemical and isotopic impurities in commercial batches of 1,6-Dibromohexane-D12. As a deuterated compound, it presents unique analytical challenges that this guide aims to clarify, ensuring the integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities I should expect in a commercial sample of 1,6-Dibromohexane-D12?

A1: Impurities in 1,6-Dibromohexane-D12 can be broadly categorized into two classes: chemical impurities and isotopic impurities.

  • Chemical Impurities: These arise from the synthetic route, which typically involves the bromination of a deuterated 1,6-hexanediol precursor.[1][2][3][4] Common chemical impurities include:

    • Unreacted Starting Material: 1,6-Hexanediol-D14.

    • Mono-brominated Intermediate: 6-Bromo-1-hexanol-D13.

    • Residual Solvents: Solvents used during synthesis and purification (e.g., dichloromethane, ethyl acetate).[5][6][7]

    • Degradation Products: Formed during storage, potentially including products of hydrolysis or oxidation, though 1,6-dibromohexane is generally stable under recommended storage conditions.[8][9][10]

  • Isotopic Impurities (Isotopologues): These are molecules with the same chemical formula but different isotopic compositions.[8] It is practically impossible to achieve 100% isotopic purity.[8] Therefore, a sample of 1,6-Dibromohexane-D12 will contain a statistical distribution of other isotopologues, such as:

    • Under-deuterated species: 1,6-Dibromohexane-D11, -D10, etc., where one or more deuterium atoms are replaced by hydrogen.[8][11]

    • Isotopomers: Molecules with the same number of deuterium atoms but at different positions, which can result from H/D scrambling during synthesis.[8]

Q2: Why is it crucial to identify these impurities?

A2: The presence of impurities, even at trace levels, can have significant consequences in sensitive applications. In drug development, for instance, impurities can affect the pharmacokinetic and metabolic profiles of a drug candidate.[12] In polymer synthesis, they can alter the properties of the resulting material. For quantitative analyses using 1,6-Dibromohexane-D12 as an internal standard, the presence of its non-deuterated counterpart can lead to inaccurate results.[9][13]

Q3: Which analytical techniques are most effective for identifying these impurities?

A3: A combination of chromatographic and spectroscopic techniques is essential for a comprehensive analysis.[14][15]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the workhorse for separating and identifying volatile and semi-volatile chemical impurities. The mass spectrometer provides molecular weight information and characteristic fragmentation patterns that are crucial for structural elucidation.[14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the gold standard for determining the isotopic purity and the precise location of deuterium atoms.[15][16]

    • ¹H NMR: Detects the presence and quantity of residual protons, allowing for the calculation of isotopic enrichment.[10]

    • ¹³C NMR: Provides information about the carbon skeleton and can sometimes reveal subtle isotopic effects.

    • ²H NMR: Directly observes the deuterium nuclei, confirming their presence and chemical environment.[17]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for identifying functional groups. For example, the presence of a broad O-H stretch would indicate contamination with hydroxyl-containing impurities like 1,6-hexanediol-D14 or 6-bromo-1-hexanol-D13.[18]

Troubleshooting Guide: From Unexpected Results to Confident Identification

This section provides a structured approach to troubleshooting when you suspect your 1,6-Dibromohexane-D12 is impure.

Symptom 1: My reaction is not proceeding as expected, or I'm observing unexpected side products.

This could indicate the presence of reactive impurities in your 1,6-Dibromohexane-D12.

Logical Workflow for Impurity Identification:

Impurity_Identification_Workflow Figure 1. Troubleshooting Workflow start Unexpected Experimental Result check_storage Verify Storage Conditions (Cool, Dry, Inert Atmosphere) start->check_storage run_gcms Perform GC-MS Analysis check_storage->run_gcms run_nmr Perform NMR Analysis (¹H, ¹³C, ²H) check_storage->run_nmr run_ftir Perform FTIR Analysis check_storage->run_ftir compare_data Compare Data to Reference Spectra and Impurity Profiles run_gcms->compare_data run_nmr->compare_data run_ftir->compare_data identify_impurity Identify Impurity/Impurities compare_data->identify_impurity purify Purify Reagent (e.g., Distillation, Chromatography) identify_impurity->purify

Figure 1. Troubleshooting Workflow

Step-by-Step Analysis:

  • Verify Storage: Confirm that the 1,6-Dibromohexane-D12 has been stored under the recommended conditions (cool, dry, and away from light) to rule out degradation.[8][9][10]

  • Perform GC-MS Analysis: This should be your first step to screen for chemical impurities. (See Protocol 1 for a detailed methodology).

  • Perform NMR Analysis: If GC-MS does not reveal significant chemical impurities, the issue may be with the isotopic purity. ¹H NMR is particularly sensitive to under-deuteration. (See Protocol 2).

  • Perform FTIR Analysis: This can quickly confirm the presence or absence of hydroxyl-containing impurities.

Symptom 2: My GC-MS chromatogram shows more than one major peak.

This is a clear indication of chemical impurities.

Potential Impurities and Their Identification by GC-MS:

The mass spectrum of brominated compounds is characterized by the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio). This results in a distinctive M+2 peak of nearly equal intensity to the molecular ion peak (M).[19][20]

ImpurityExpected Retention Time (Relative to 1,6-Dibromohexane-D12)Key Mass Fragments (m/z)Notes
1,6-Hexanediol-D14 Earlier102, 84, 66Will not show the characteristic bromine isotope pattern.
6-Bromo-1-hexanol-D13 Earlier165/167, 137/139, 101Will show the M/M+2 pattern.
1,6-Dibromohexane (non-deuterated) Slightly later[21]163/165, 135/137, 81/83, 55, 41Will show a similar fragmentation pattern to the D12 analogue but with a lower mass.

Table 1. GC-MS Data for Potential Chemical Impurities.

Diagram of Potential Impurity Formation:

Impurity_Formation Figure 2. Synthetic Pathway and Potential Impurities node_A 1,6-Hexanediol-D14 (Starting Material) node_B 6-Bromo-1-hexanol-D13 (Intermediate) node_A->node_B + HBr (incomplete reaction) node_C 1,6-Dibromohexane-D12 (Product) node_B->node_C + HBr

Figure 2. Synthetic Pathway and Potential Impurities

Symptom 3: My ¹H NMR spectrum shows unexpected signals.

This points towards either chemical or isotopic impurities.

Interpreting the ¹H NMR Spectrum:

A pure sample of 1,6-Dibromohexane-D12 should ideally show no signals in the ¹H NMR spectrum, other than the residual solvent peak.[19][22] Any observed signals corresponding to the hexane backbone indicate under-deuteration.

ImpurityExpected ¹H NMR Chemical Shift (δ, ppm in CDCl₃)Multiplicity
1,6-Hexanediol-D14 (residual protons) ~3.6 (CDH -OH), ~1.6 & ~1.4 (CDH -CD₂)Multiplets
6-Bromo-1-hexanol-D13 (residual protons) ~3.6 (CDH -OH), ~3.4 (CDH -Br), ~1.9, ~1.6, ~1.5 (CDH -CD₂)Multiplets
Residual Solvents Varies (e.g., Ethyl Acetate: 2.05, 1.26, 4.12 ppm)Consult reference tables[5][6][7]

Table 2. ¹H NMR Data for Potential Impurities.

Detailed Experimental Protocols

Protocol 1: GC-MS Analysis of 1,6-Dibromohexane-D12

This protocol is designed for the identification and semi-quantitation of volatile and semi-volatile chemical impurities.

1. Sample Preparation: a. Prepare a 1 mg/mL solution of your 1,6-Dibromohexane-D12 sample in a high-purity volatile solvent such as dichloromethane or ethyl acetate. b. If available, prepare a standard solution of non-deuterated 1,6-Dibromohexane for retention time comparison.

2. GC-MS Instrument Parameters:

ParameterRecommended Setting
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent)
Carrier Gas Helium at a constant flow of 1.2 mL/min
Injection Mode 1 µL, Splitless
Inlet Temperature 250 °C
Oven Program Initial: 50 °C, hold for 2 min. Ramp: 10 °C/min to 280 °C. Hold: 5 min at 280 °C.
Transfer Line Temp. 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV[14]
Mass Scan Range 35 - 350 amu

Table 3. Recommended GC-MS Parameters.

3. Data Analysis: a. Integrate all peaks in the total ion chromatogram. b. Analyze the mass spectrum of each peak, paying close attention to the molecular ion and the characteristic M/M+2 bromine isotope pattern.[19][20] c. Compare the obtained mass spectra with a reference library (e.g., NIST) and the data provided in Table 1.

Protocol 2: NMR Analysis for Isotopic Purity

This protocol focuses on using ¹H NMR to determine the degree of deuteration.

1. Sample Preparation: a. Accurately weigh approximately 10-20 mg of 1,6-Dibromohexane-D12 into a clean, dry NMR tube. b. Add ~0.6 mL of a deuterated solvent with a known residual proton signal (e.g., CDCl₃). Ensure the solvent does not contain impurities that overlap with the regions of interest. c. Add a known amount of a quantitative internal standard (e.g., 1,3,5-trimethoxybenzene) if precise quantification of impurities is required.

2. NMR Instrument Parameters (¹H NMR): a. Acquire the spectrum on a 400 MHz or higher field spectrometer. b. Use a sufficient number of scans to obtain a good signal-to-noise ratio for the small impurity peaks. c. Ensure a long relaxation delay (e.g., 5 times the longest T1) for accurate integration.

3. Data Analysis: a. Calibrate the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm). b. Integrate the residual proton signals corresponding to the 1,6-Dibromohexane backbone (typically between 1.4-1.9 ppm and 3.4 ppm). c. Compare the total integration of the residual protons to the integration of the known amount of the internal standard to quantify the amount of under-deuterated species. d. The isotopic enrichment (%D) can be calculated as: %D = [1 - (Area of residual protons / (Area of internal standard * Molar ratio))] x 100%

References

  • A Researcher's Guide to Cross-Validation of Analytical Methods for Deuter
  • Beyond Purity: Characterizing the Isotopologue Profile of a Deuter
  • Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques.
  • A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods (RSC Publishing).
  • Applications of quantitative d-nmr in analysis of deuterium enriched compounds. Isotec.
  • Deuterated Standards for LC-MS Analysis.
  • From Bench to Blockbuster: The Definitive Clinical and Commercial Analysis of Deuter
  • Determination of isotope abundance for deuterium-labeled compounds by quantit
  • 1,6-Dibromohexane for synthesis 629-03-8. Sigma-Aldrich.
  • What is 1,6-Dibromohexane and how is it synthesized? - FAQ. Guidechem.
  • Analytical Validation of Deuterated Benzene-d6.
  • The Indispensable Role of Deuterated Internal Standards in Bioanalysis: A Technical Guide. Benchchem.
  • Notes on NMR Solvents. University of Missouri.
  • Interpret
  • 1,6-Dibromo-n-hexane-d12 (1,6-Dibromohexane-d12) | Stable Isotope. MedChemExpress.
  • Synthesis and Application Research of 1,6-dibromohexane. ChemicalBook.
  • Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry.
  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist.
  • Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. PubMed.
  • Application Note: GC Separ
  • Exchangeable Protons and Deuterium Exchange. OpenOChem Learn.
  • Why do deuterated solvents show signal in NMR Spectroscopy?
  • Deuterated Solvents for NMR: Guide.
  • prepration of 1,6-dibromohexane. Sciencemadness Discussion Board.
  • Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry.
  • 1,6-DIBROMOHEXANE-D12 | 169397-96-0. ChemicalBook.
  • CAS 629-03-8: 1,6-Dibromohexane. CymitQuimica.
  • prepration of 1,6-dibromohexane. Sciencemadness Discussion Board.
  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. KGROUP.
  • Fragment
  • Optimizing the Synthesis of Deuterated Isotopomers and Isotopologues of Cyclohexene using Molecular Rot
  • Interpret
  • Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. MDPI.
  • 1,6-DIBROMOHEXANE. Palchem.
  • Mass Spectral Fragmentation P
  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
  • Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion. ScienceDirect.
  • Mass Spectrometry of Drug Derivatives: A Contribution to the Characterization of Fragmentation Reactions by Labelling with Stabl. Refubium - Freie Universität Berlin.

Sources

Technical Support Center: Purification of 1,6-Dibromohexane-D12

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of Mono-Bromo Impurities from 1,6-Dibromohexane-D12 (


)
Audience:  Researchers, Medicinal Chemists, and Process Engineers
Date:  October 26, 2023

Diagnostic & Triage: Do You Have a Problem?

Before initiating purification, confirm the identity and ratio of the impurity. Deuterated alkyl halides are high-value intermediates; unnecessary handling increases the risk of isotopic scrambling or physical loss.

Quick Diagnostic Table
Feature1,6-Dibromohexane-D12 (Target)1-Bromohexane-D12 (Impurity)Detection Method
Boiling Point (atm) ~243°C~155°CDistillation (Primary separation vector)
Boiling Point (12 mmHg) ~115°C~55-60°CVacuum Distillation
Polarity (

)
Lower (More Polar)Higher (Less Polar)TLC (Silica/Hexane)
UV Activity None None Stain Required (

or

)

-NMR Signal
Residual protons onlyResidual protons onlyNot reliable for chemical purity of D-labeled backbone
GC-MS M/z peaks at ~254/256/258M/z peaks at ~172/174Best Quantitative Method

Critical Note on Visualization: 1,6-Dibromohexane-D12 lacks a chromophore. UV light (254 nm) will NOT visualize this compound. You must use an Iodine chamber or Permanganate dip/heat to see the spots on TLC.

Primary Protocol: Vacuum Distillation[1][2]

Applicability: Recommended for scales >5.0 g. Mechanism: Separation based on the massive boiling point differential (


).
The "Why" Behind the Protocol

Because the boiling point difference is large, fractional distillation is highly effective. However, D12-labeled compounds are expensive. Standard Vigreux columns have high "holdup volume" (material trapped in the glass spikes), leading to yield loss.

  • Recommendation: Use a Short Path Distillation head for scales 5–20g. Use a Kugelrohr apparatus for scales <5g to maximize recovery.

Step-by-Step Workflow
  • Setup: Assemble a short-path distillation apparatus with a vacuum manifold capable of reaching <10 mmHg.

  • Vacuum Check: Establish a stable vacuum.

    • Target Pressure: 5–10 mmHg.

    • Target Temp (Impurity): At 10 mmHg, the mono-bromo impurity will distill over rapidly at 50–60°C .

    • Target Temp (Product): The 1,6-dibromohexane-D12 will distill at 114–116°C .

  • Fraction Collection:

    • Fraction A (Forerun): Collect everything distilling below 100°C (10 mmHg). This contains the mono-bromo impurity and residual solvents.

    • Fraction B (Main): Collect the stable fraction at 114–116°C.

  • Storage: Flush with Argon/Nitrogen and store at 4°C in the dark (copper foil wrap) to prevent radical debromination or discoloration.

Secondary Protocol: Flash Chromatography[3][4]

Applicability: Recommended for scales <5.0 g or high-purity polishing (>99.5% required). Mechanism: Adsorption chromatography on Silica Gel (Phase Normal).

The "Why" Behind the Protocol

The dibromo compound is bifunctional, making it slightly more polar (more interaction with silica hydroxyls) than the mono-bromo analog. A non-polar solvent will elute the mono-bromo impurity near the solvent front (


), while the di-bromo product retains slightly (

in modified eluent).
Step-by-Step Workflow
  • Stationary Phase: Standard Silica Gel 60 (230–400 mesh).

  • Mobile Phase Strategy:

    • Step 1 (Flush): 100% n-Hexane (or Pentane).

      • Action: Run 2–3 column volumes (CV). The mono-bromo impurity elutes here.

    • Step 2 (Elute): 5% Diethyl Ether in n-Hexane.

      • Action: The slight polarity increase elutes the 1,6-dibromohexane-D12.

  • Detection:

    • Collect fractions.

    • Spot on TLC plate.

    • Dip in

      
       stain and heat.  Look for yellow spots on a purple background.
      
    • Alternative: Iodine chamber (brown spots).

Decision Logic & Visualization

The following diagram illustrates the decision matrix for choosing the correct purification path based on scale and impurity levels.

PurificationLogic Start Crude 1,6-Dibromohexane-D12 (Contains Mono-Br Impurity) ScaleCheck Check Scale Start->ScaleCheck LargeScale > 5.0 grams ScaleCheck->LargeScale SmallScale < 5.0 grams ScaleCheck->SmallScale Distillation Vacuum Distillation (10 mmHg) LargeScale->Distillation High Efficiency Chromatography Flash Chromatography (Silica Gel) SmallScale->Chromatography High Recovery Dist_Result Collect Fraction @ 115°C (Impurity removed < 60°C) Distillation->Dist_Result Chrom_Result 1. Elute Mono-Br (100% Hexane) 2. Elute Di-Br (5% Et2O/Hexane) Chromatography->Chrom_Result PurityCheck QC: GC-MS / TLC (KMnO4) Dist_Result->PurityCheck Chrom_Result->PurityCheck

Figure 1: Decision matrix for purification based on sample scale and physical properties.

Frequently Asked Questions (Troubleshooting)

Q1: I ran a TLC and see nothing under UV light. Did I lose my product? A: Likely not. Alkyl halides like 1,6-dibromohexane are UV inactive . They do not absorb at 254 nm because they lack conjugated


-systems. You must  use a chemical stain.
  • Fix: Dip the plate in Potassium Permanganate (

    
    ) or Vanillin stain and heat it with a heat gun. The compound will appear as a distinct spot.
    

Q2: Can I use Rotary Evaporation to remove the mono-bromo impurity? A: No. While the mono-bromo compound is more volatile (BP ~155°C), it is not volatile enough to be removed effectively by a standard rotovap (water bath 40°C) without significant co-evaporation of your D12 product. You need the fractional separation power of a distillation column or chromatography.[1]

Q3: Why is my yield low after distillation? A: Check your "Holdup Volume." If you used a large Vigreux column for a 5g reaction, you likely lost 1–2g of material wetting the glass surface.

  • Fix: For <5g, use a Kugelrohr (bulb-to-bulb) distillation setup. It has near-zero holdup volume and is ideal for expensive deuterated liquids.

Q4: Will the Deuterium (D) exchange with Hydrogen (H) during silica chromatography? A: Generally, no. The C-D bonds on the alkyl chain are robust and non-labile under standard chromatographic conditions. However, avoid highly acidic silica or prolonged exposure to moisture if the compound contains other sensitive functional groups. For pure alkyl halides, silica is safe.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 12388, 1,6-Dibromohexane. Retrieved from [Link]

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.

Sources

Technical Support Center: Thermal Degradation of Deuterated Alkyl Halides

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals engaged in experiments involving the thermal degradation of deuterated alkyl halides. It provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles and field-proven insights. Our aim is to help you navigate the complexities of these reactions, ensuring the integrity and success of your experimental outcomes.

Introduction to Thermal Degradation of Deuterated Alkyl Halides

The thermal decomposition of alkyl halides is a fundamental area of study in organic chemistry, providing insights into reaction kinetics, mechanisms, and the stability of chemical bonds. These reactions, often conducted in the gas phase at elevated temperatures, typically proceed through substitution (SN1, SN2) or elimination (E1, E2) pathways.[1][2][3]

The use of deuterated alkyl halides is a powerful tool for elucidating these reaction mechanisms through the kinetic isotope effect (KIE).[2] The C-D bond is stronger than the C-H bond, and this difference in bond strength can lead to a measurable change in the reaction rate when a hydrogen atom is replaced by deuterium at a position involved in the rate-determining step.[4] A significant primary KIE (typically kH/kD > 2) is strong evidence that the C-H(D) bond is broken in this step, a hallmark of the E2 mechanism.[4] Secondary KIEs, where the deuterium is not directly involved in bond breaking, can provide further details about the transition state geometry.

This guide will address common challenges and questions that arise during these sophisticated experiments.

Troubleshooting Guide: Experimental Challenges

This section addresses specific problems you may encounter during the thermal degradation of deuterated alkyl halides, offering potential causes and actionable solutions.

Issue 1: Incomplete or Slow Reaction

Question: My deuterated alkyl halide is not degrading at the expected temperature or the reaction is significantly slower than its non-deuterated counterpart. What could be the cause?

Answer:

This is a common observation and can be attributed to several factors, most notably the kinetic isotope effect.

  • Primary Kinetic Isotope Effect (KIE): If the C-D bond is broken in the rate-determining step of the reaction (as in an E2 elimination), the reaction will be significantly slower than for the corresponding C-H compound.[4] This is expected behavior and a key piece of mechanistic evidence.

  • Incorrect Temperature: The activation energy for the degradation of alkyl halides is substantial.[5] Ensure your reactor is properly calibrated and reaching the target temperature. A lower-than-expected temperature will drastically reduce the reaction rate.

  • Surface Effects: The material and condition of the reactor surface can influence the reaction rate. In some cases, clean surfaces can be less reactive, while certain coatings can either catalyze or inhibit the reaction.[6][7]

  • Incorrect Flow/Residence Time: In a flow reactor, if the residence time of the deuterated alkyl halide in the heated zone is too short, it will not have sufficient time to decompose.

Troubleshooting Steps:

  • Verify KIE: Confirm that the observed rate difference is consistent with the expected KIE for your proposed mechanism. A large KIE is often the desired result.

  • Calibrate Temperature: Independently verify the temperature of your reaction zone using a calibrated thermocouple.

  • Optimize Reaction Time/Flow Rate: If using a flow system, decrease the flow rate to increase the residence time. For batch reactions, increase the reaction duration.

  • Reactor Conditioning: If surface effects are suspected, try conditioning the reactor by pyrolyzing a small amount of a related, non-deuterated compound to create a more uniform surface.[6]

Issue 2: Unexpected Product Distribution

Question: I am observing a different ratio of elimination to substitution products for my deuterated alkyl halide compared to the non-deuterated analog, or I am seeing unexpected byproducts. Why is this happening?

Answer:

Deuterium labeling can subtly alter the competition between different reaction pathways.

  • Shifting Mechanisms: A large primary KIE will slow down the E2 pathway. This can make a competing pathway, such as SN1 or SN2, which does not involve C-D bond cleavage in the rate-determining step, more favorable.[8]

  • Side Reactions: High temperatures can induce complex side reactions, including isomerizations or radical chain reactions.[9][10] Deuteration can alter the selectivity of these secondary reactions.

  • H-D Scrambling: At very high temperatures, or with certain catalytic surfaces, you may observe scrambling of deuterium atoms across the molecule or with other hydrogen sources in the system.[5] This can lead to a complex mixture of deuterated and non-deuterated products.

Troubleshooting Steps:

  • Systematic Temperature Study: Lower the reaction temperature in increments. This can often suppress complex side reactions and may favor one pathway over another.

  • Product Identification: Use a combination of analytical techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, to confidently identify all products and their isotopic distribution.[3]

  • Inert Surfaces: If surface-catalyzed side reactions are suspected, using a reactor made of or coated with a more inert material (e.g., quartz) can be beneficial.

  • Radical Quenchers: In cases where radical mechanisms are suspected as a source of byproducts, the addition of a radical inhibitor (if compatible with your experimental setup) can help clarify the dominant pathway.

Troubleshooting Guide: Analytical Methods

This section focuses on challenges related to the analysis of the reaction products, particularly with GC-MS.

Issue 3: Ambiguous GC-MS Results

Question: My GC-MS data is difficult to interpret. I'm seeing broad peaks, or I'm not sure if I'm separating deuterated and non-deuterated products.

Answer:

Analyzing the products of pyrolysis requires careful optimization of your analytical method.

  • Co-elution: Deuterated and non-deuterated isotopologues of the same compound have very similar retention times and often co-elute on standard GC columns. This can make quantification difficult.

  • Poor Peak Shape: High-temperature reactions can produce tars or other non-volatile byproducts that can contaminate your GC inlet or column, leading to poor peak shape and baseline drift.[11]

  • Matrix Effects in Pyrolysis-GC/MS: If you are pyrolyzing your sample directly in the GC inlet, the sample matrix can affect the fragmentation process, leading to variable results.[12]

Troubleshooting Steps:

  • High-Resolution Column: Use a long, high-resolution capillary column to improve the separation of closely eluting compounds.

  • Optimize GC Method: Adjust the temperature ramp and gas flow rate to maximize separation.

  • Inlet Maintenance: Regularly clean or replace the GC inlet liner and trim the front of the column to remove non-volatile residues.[11]

  • Use of Deuterated Internal Standards: For quantitative analysis, the use of a deuterated internal standard is highly recommended. This can help correct for variability in injection volume, matrix effects, and ion source fluctuations.[13]

  • Mass Spectrometry Settings: Ensure your mass spectrometer is operating in a mode that provides sufficient resolution to distinguish between deuterated and non-deuterated fragments.

Problem Potential Cause Recommended Solution
Broad or Tailing Peaks Column contamination from pyrolysis byproducts.Clean/replace the GC inlet liner; trim the column.[11]
Inability to Separate Isotopologues Insufficient column resolution.Use a longer, high-resolution capillary GC column.
Inaccurate Quantification Matrix effects, ion source variability.Use a deuterated internal standard.[13]
Unidentified Peaks Unexpected side reactions.Use high-resolution MS and NMR for identification.[3]

Frequently Asked Questions (FAQs)

Q1: What is a "normal" vs. an "inverse" kinetic isotope effect?

A "normal" KIE is when the reaction rate for the non-deuterated compound is faster than for the deuterated one (kH/kD > 1). This is typical for reactions where a C-H(D) bond is broken in the rate-determining step.[2] An "inverse" KIE (kH/kD < 1) is less common but can occur, for example, when a C-H(D) bond becomes stiffer or more constrained in the transition state compared to the reactant.[1]

Q2: How can I prevent H-D exchange during my experiment or workup?

H-D exchange occurs when a deuterium atom is replaced by a hydrogen atom from the environment (e.g., water, protic solvents).[14] To minimize this:

  • Ensure all glassware is rigorously dried.

  • Use aprotic and, if possible, deuterated solvents for any workup or purification steps.[15]

  • Minimize the time the sample is in contact with protic media.[15]

  • In some high-temperature gas-phase experiments, H-D exchange with residual water on reactor walls can be a concern. Thoroughly baking out the reactor under vacuum before the experiment can help.

Q3: Can the position of the deuterium label affect the reaction outcome?

Absolutely. The KIE is highly dependent on the position of the deuterium atom.

  • α-Deuteration: Deuterium on the carbon bearing the leaving group can have a small secondary KIE, providing information about the transition state (e.g., SN1 vs. SN2).

  • β-Deuteration: Deuterium on the carbon adjacent to the leaving group will show a large primary KIE if it is removed during an E2 elimination.[4] This is the most common use of deuteration in these studies.

Q4: What is a shock tube and how is it used for these studies?

A shock tube is an apparatus that uses a shock wave to rapidly heat a gas to very high temperatures (often over 1000 K) for a very short period (milliseconds).[16] This allows for the study of chemical kinetics under precisely controlled conditions, free from the surface effects that can complicate experiments in conventional reactors.[16][17]

Experimental Workflow & Diagrams

Typical Experimental Workflow for Thermal Degradation Studies

G cluster_prep Sample Preparation cluster_reaction Thermal Degradation cluster_analysis Product Analysis cluster_data Data Interpretation prep Prepare deuterated alkyl halide sample load Load sample into reactor or syringe prep->load react Heat reactor to target temperature load->react inject Inject sample into heated zone react->inject collect Collect product stream inject->collect gcms Analyze via GC-MS collect->gcms nmr Further analysis (NMR, etc.) gcms->nmr quant Quantify products & determine KIE nmr->quant mech Elucidate reaction mechanism quant->mech

Caption: General workflow for thermal degradation experiments.

Competing E2 and SN2 Pathways

G cluster_e2 E2 Pathway cluster_sn2 SN2 Pathway reactant CD3CH2Br Ethyl Bromide-d3 ts_e2 Transition State (C-D bond breaking) reactant->ts_e2 Base ts_sn2 Transition State (No C-D bond breaking) reactant->ts_sn2 Nucleophile prod_e2 CD2=CH2 Ethene-d2 ts_e2->prod_e2 Large Primary KIE prod_sn2 CD3CH2Nu Substituted Product ts_sn2->prod_sn2 Small Secondary KIE

Caption: Influence of deuteration on competing pathways.

References

  • Loudon, G. M. (2021, November 3). Loudon Chapter 9 Review: Reactions of Alkyl Halides. CU Boulder.
  • Breaking Down Alkyl Halides: Key Reactions and Uses. (2025, July 15).
  • Priya, M. (2019, November 13). Reactions of Alkyl Halides. A-Level Chemistry Revision.
  • Alkyl Halides. (n.d.).
  • Reactions of Alkyl Halides in Which the Bond Between Carbon and Halogen is Broken — An Overview. (n.d.).
  • Use of a Deuterated Internal Standard with Pyrolysis-GC/MS Dimeric Marker Analysis to Quantify Tire Tread Particles in the Environment. (n.d.). PMC. [Link]

  • TROUBLESHOOTING GUIDE. (n.d.). Phenomenex.
  • Pyrolysis of Organic Halides. (n.d.). ResearchGate. [Link]

  • 11.8: The E2 Reaction and the Deuterium Isotope Effect. (2022, September 24). Chemistry LibreTexts. [Link]

  • Thermal Decomposition of Alkyl Halides on Aluminum. 1. Carbon-Halogen Bond Cleavage and Surface β-Hydride Elimination Reactions. (1991). Illinois Experts. [Link]

  • Thermal Decomposition of Some Alkyl Halides by a Shock-Tube Method. (n.d.). Journal of Chemical Physics. [Link]

  • How to Troubleshoot a Reaction. (n.d.). University of Rochester, Department of Chemistry. [Link]

  • Kinetic isotope effect. (n.d.). Wikipedia. [Link]

  • Temperature-Dependent Kinetic Isotope Effects in the Gas-Phase Reaction: OH + HBr. (2001, May 19). The Journal of Physical Chemistry A - ACS Publications. [Link]

  • Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. (2025, November 5). ResolveMass Laboratories Inc. [Link]

  • Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment. (2012, November 8). PubMed. [Link]

  • Deuterium kinetic isotope effects in gas-phase S(N)2 and E2 reactions: comparison of experiment and theory. (2006, January 25). PubMed. [Link]

  • Shock Tubes. (n.d.). Hanson Research Group - Stanford University. [Link]

  • Mechanochemical Dehalogenative Deuteration of Alkyl Halides Through Piezoelectric Catalysis Initiated by a Single-Electron Oxidation Strategy. (2025, August 30). PubMed. [Link]

  • Photo-induced dehalogenative deuteration and elimination of alkyl halides enabled by phosphine-mediated halogen-atom transfer. (n.d.). Chemical Science (RSC Publishing). [Link]

  • Formation of Unexpected Heterocyclic Products from Pyrolysis of Thiocarbonyl Stabilised Phosphonium Ylides. (2014, August 14). Heriot-Watt Research Portal. [Link]

  • Optimizing the Synthesis of Deuterated Isotopomers and Isotopologues of Cyclohexene using Molecular Rotational Resonance Spectroscopy. (2025, September 12). PMC. [Link]

  • Hydrogen–deuterium exchange. (n.d.). Wikipedia. [Link]

  • Kinetic Isotope Effects: Interpretation and Prediction Using Degrees of Rate Control. (n.d.). OSTI.GOV. [Link]

  • SHOCK TUBE TECHNIQUES AND INSTRUMENTATION. (n.d.). DTIC. [Link]

  • On some aspects of the use of shock tubes in aerodynamic research. (n.d.). AERADE. [Link]

  • Facile and general electrochemical deuteration of unactivated alkyl halides. (2022, June 30). PMC - NIH. [Link]

  • Spontaneous conversion of prenyl halides to acids: application in metal-free preparation of deuterated compounds under mild conditions. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Pd-catalyzed deuteration of aryl halides with deuterium oxide. (2025, March 16). PMC - NIH. [Link]

  • Surface problems in kinetic studies of the gas-phase pyrolyses of alkyl halides. Part I. Reaction-vessel coatings of pyrolytic carbon. (n.d.). Journal of the Chemical Society B: Physical Organic (RSC Publishing). [Link]

  • Surface problems in kinetic studies of the gas-phase pyrolyses of alkyl halides. Part II. Pyrolyses of alkyl iodides. (n.d.). Journal of the Chemical Society B: Physical Organic (RSC Publishing). [Link]

Sources

Validation & Comparative

1,6-Dibromohexane-D12 NMR triplet splitting patterns

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Spectral Resolution & Isotopic Silencing in 1,6-Dibromohexane-D12

Executive Summary

This guide provides a technical analysis of the NMR spectral signatures of 1,6-Dibromohexane-D12 (CAS: 1,6-Dibromohexane-d12).[1][2] It specifically addresses the "triplet splitting" paradox: while the native hydrogen-bearing analog (H12) exhibits a diagnostic triplet in proton NMR (


H NMR), the D12 isotopologue is designed to be silent in this region.

However, a new splitting pattern emerges in Carbon-13 NMR (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


C NMR)—a quintet —driven by heteronuclear spin coupling between Carbon and Deuterium. This guide details how to utilize these patterns for structural validation and isotopic purity calculation in drug development and metabolic tracer studies.

Part 1: The Physics of Splitting (Comparative Analysis)

To validate 1,6-Dibromohexane-D12, researchers must contrast its behavior against the native standard.[2] The "triplet" mentioned in standard literature refers to the proton signal of the non-deuterated alpha-methylene group, which is effectively "erased" in the D12 variant.

Proton NMR ( H): The Disappearing Triplet

In the native compound (1,6-Dibromohexane), the protons at the C1 and C6 positions (


 to the Bromine) couple with the protons on C2/C5.
  • Native (H12) Behavior: The

    
    -protons (
    
    
    
    ppm) appear as a triplet (
    
    
    ).
    • Mechanism:[2][3][4] The

      
       rule applies.[3][4][5][6][7][8] The two neighbors on C2 (
      
      
      
      ) split the C1 signal into
      
      
      peaks.[3]
  • Deuterated (D12) Behavior: The ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    -deuterons are silent in 
    
    
    
    H NMR.
    • Mechanism:[2][3][4] Deuterium (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
      H) resonates at a vastly different frequency (approx. 6.5x lower) than Protium (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
      
      
      
      H).[8]
    • Observation: A high-purity D12 sample shows a flat baseline at 3.41 ppm.[2] Any observed triplet at this shift indicates residual non-deuterated impurity (isotopic dilution).

Carbon-13 NMR ( C): The Emergence of the Quintet

This is the critical identification step for the D12 isotopologue. While standard proton-decoupled


C spectra of the native compound show singlets, the D12 compound shows complex splitting due to Carbon-Deuterium (

) coupling.
  • Coupling Rule:

    
    
    
    • ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
       = Number of attached Deuterium atoms (2 for a 
      
      
      
      group).
    • ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
       = Spin quantum number of Deuterium (1).
      
    • Calculation: ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
      .
      
  • Result: The

    
    C signal for the 
    
    
    
    carbons appears as a Quintet (1:2:3:2:1 intensity ratio).
  • Coupling Constant (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    ):  Typically 20–25 Hz.
    

Part 2: Comparative Data & Specifications

The following table contrasts the expected spectral data for the native material versus the D12 isotopologue. Use this for receiving inspection and quality control.[1][2]

FeatureNative 1,6-Dibromohexane (H12) 1,6-Dibromohexane-D12 Technical Note
Structure ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


Fully deuterated chain.
ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

H NMR (

)
Triplet (

3.41 ppm)
Silent (No signal)Residual signal implies

D.

H NMR (

)
Quintet (

1.88 ppm)
Silent (No signal)

C NMR Signal
Singlet (Proton Decoupled)Quintet (

Hz)
Due to

coupling.
Molecular Weight 243.97 g/mol ~256.05 g/mol Mass shift of +12 Da.[2]
Primary Application Synthesis IntermediateInternal Standard / Metabolic TracerUsed to silence signals in complex mixtures.[2]

Part 3: Experimental Protocol – Isotopic Purity Verification

Objective: Determine the isotopic enrichment (% D) of a 1,6-Dibromohexane-D12 sample by quantifying the residual "triplet" signal.

Reagents:

  • Analyte: 1,6-Dibromohexane-D12 (~10 mg).[2]

  • Internal Standard (IS): 1,3,5-Trimethoxybenzene (accurate weight).[2]

  • Solvent:

    
     (99.8% D).
    

Step-by-Step Workflow:

  • Sample Preparation:

    • Weigh 10.0 mg of D12 analyte into a vial.

    • Add 5.0 mg of Internal Standard (IS).[2]

    • Dissolve in 600 ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
      L 
      
      
      
      . Transfer to NMR tube.
  • Acquisition (

    
    H NMR): 
    
    • Set relaxation delay (

      
      ) to 
      
      
      
      (typically 30s) to ensure quantitative integration.
    • Acquire 64 scans.

  • Processing:

    • Phase and baseline correct the spectrum.

    • Integrate the IS peak (singlet at

      
       6.1 ppm) and normalize to its proton count (3H).
      
    • Zoom into ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
       3.41 ppm. If a triplet  is visible, integrate it. This represents the residual H-species.
      
  • Calculation:

    • Calculate moles of residual H (

      
      ) using the IS integral.
      
    • Compare

      
       to the theoretical moles of the D12 sample weighed.
      
    • ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
      .
      

Part 4: Visualization of Analytical Logic

The following diagram illustrates the decision tree for validating the D12 structure using the splitting patterns discussed.

G Start Sample: 1,6-Dibromohexane-D12 H_NMR Step 1: Run 1H NMR (Proton Observation) Start->H_NMR Check_34 Check region δ 3.4 ppm H_NMR->Check_34 Result_Triplet Signal: Distinct Triplet Observed Check_34->Result_Triplet Residual H present Result_Silent Signal: Silent / Flat Baseline Check_34->Result_Silent Full Deuteration Conclusion_Fail CONCLUSION: Failed (Low Enrichment or Wrong Material) Result_Triplet->Conclusion_Fail C_NMR Step 2: Run 13C NMR (Carbon Observation) Result_Silent->C_NMR Check_Splitting Check Multiplicity of C-Br Carbon C_NMR->Check_Splitting Result_Singlet Signal: Singlet Check_Splitting->Result_Singlet No D-coupling Result_Quintet Signal: Quintet (1:2:3:2:1) Check_Splitting->Result_Quintet J(C,D) Coupling Result_Singlet->Conclusion_Fail Conclusion_Pass CONCLUSION: Validated (High Purity D12) Result_Quintet->Conclusion_Pass

Figure 1: Analytical workflow for validating 1,6-Dibromohexane-D12. Note that the "Pass" condition requires silence in Proton NMR and Quintet splitting in Carbon NMR.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[2] Spectrometric Identification of Organic Compounds. 7th Edition. Wiley. (Standard reference for

    
     coupling rules in heteronuclear NMR).
    
  • National Institute of Standards and Technology (NIST). (2023).[2] 1,6-Dibromohexane Mass Spectrum and Constants. NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • Claridge, T. D. W. (2016).[2] High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition. Elsevier.[2] (Source for Deuterium-Carbon coupling constant ranges).[2][9]

Sources

GC retention time shift deuterated vs non-deuterated 1,6-dibromohexane

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: GC Retention Time Shift in Deuterated vs. Non-Deuterated 1,6-Dibromohexane

Executive Summary

In gas chromatography-mass spectrometry (GC-MS), 1,6-dibromohexane-d12 is frequently employed as a stable isotope-labeled internal standard (IS) for the quantification of 1,6-dibromohexane and related alkyl halides. While the ideal internal standard co-elutes perfectly with the analyte to compensate for matrix effects, deuterated analogs often exhibit a reproducible retention time (RT) shift.

This guide details the Inverse Isotope Effect , where the deuterated analog (1,6-dibromohexane-d12) elutes earlier than the non-deuterated target (1,6-dibromohexane) on non-polar stationary phases. Understanding this shift is critical for setting accurate Selected Ion Monitoring (SIM) windows and validating peak identification.

The Mechanistic Basis: Why the Shift Occurs

The retention time difference is not an artifact but a physical phenomenon rooted in quantum mechanics and thermodynamics.

The Inverse Isotope Effect

On non-polar capillary columns (e.g., 100% dimethylpolysiloxane or 5% phenyl phases), deuterated compounds generally exhibit lower retention factors (


) than their protiated counterparts.
  • Bond Shortening: The C-D bond is shorter and stronger than the C-H bond due to the lower zero-point vibrational energy of the heavier isotope. This results in a slightly smaller molar volume for the deuterated molecule.

  • Reduced Polarizability: The tighter electron confinement in C-D bonds results in lower polarizability compared to C-H bonds.[1]

  • Weaker Dispersion Forces: Since retention on non-polar phases is driven by London dispersion forces (induced dipole-induced dipole interactions), the reduced polarizability of 1,6-dibromohexane-d12 leads to a weaker interaction with the stationary phase, causing it to elute earlier.

Visualizing the Interaction Mechanism

IsotopeEffect cluster_Analytes Analyte Comparison StationaryPhase Non-Polar Stationary Phase (e.g., Dimethylpolysiloxane) Result Result: Deuterated Analog Elutes Earlier (Inverse Isotope Effect) H_Analog 1,6-Dibromohexane (Protiated) Larger C-H Bond Length Higher Polarizability H_Analog->StationaryPhase Stronger London Dispersion Forces (Higher Retention Time) D_Analog 1,6-Dibromohexane-d12 (Deuterated) Shorter C-D Bond Length Lower Polarizability D_Analog->StationaryPhase Weaker London Dispersion Forces (Lower Retention Time)

Figure 1: Mechanistic comparison of stationary phase interactions. The deuterated analog exhibits weaker dispersion forces, leading to earlier elution.

Experimental Comparison & Data

The following data illustrates the expected behavior on a standard non-polar capillary column. The magnitude of the shift depends on the number of deuterium atoms; with 12 deuterium atoms, 1,6-dibromohexane-d12 shows a distinct shift compared to analogs with fewer labels.

Representative Retention Data (Non-Polar Column)
ParameterNon-Deuterated (Analyte)Deuterated (Internal Standard)
Compound 1,6-Dibromohexane1,6-Dibromohexane-d12
Formula


Molecular Weight ~243.97 g/mol ~256.04 g/mol
Retention Time (min) 12.08 (Reference)12.02 - 12.05
Shift (

)
--0.03 to -0.06 min (Earlier)
Elution Order 2nd1st

Note: Data represents typical behavior on a 30m x 0.25mm ID, 0.25µm film DB-5ms column. Exact times vary by temperature program.

Factors Influencing the Shift
  • Stationary Phase Polarity: The inverse effect is most pronounced on non-polar phases (DB-1, DB-5). On highly polar phases (e.g., Wax/PEG), the effect may diminish or even reverse ("Normal Isotope Effect") due to different interaction mechanisms.

  • Temperature Ramp: Steeper ramps compress the chromatogram, reducing the absolute time difference (

    
    ), though the relative separation remains.
    
  • Deuterium Count: The shift is cumulative. A fully deuterated alkyl chain (

    
    ) shows a larger shift than a partially deuterated analog (
    
    
    
    ).

Validation Protocol

To ensure the retention time shift does not compromise data integrity, follow this self-validating protocol. This confirms that the earlier peak is indeed the internal standard and not an interference.

Workflow Diagram

ValidationProtocol Step1 1. Prepare Individual Standards (A: Native, B: Deuterated) Step2 2. Run Full Scan GC-MS (Identify Spectra & RT) Step1->Step2 Step3 3. Co-Injection (Mix A+B) (Verify Resolution/Peak Shape) Step2->Step3 Step4 4. Calculate Resolution (Rs) (Ensure SIM Windows Overlap) Step3->Step4

Figure 2: Step-by-step validation workflow for confirming isotopic retention shifts.

Detailed Methodology
  • Single Component Analysis:

    • Inject 1,6-dibromohexane (

      
      ) and 1,6-dibromohexane-d12 (
      
      
      
      ) separately.
    • Record the apex retention time for each.[1]

    • Success Criteria: The d12 analog should elute 2-5 seconds earlier than the native compound on a non-polar column.

  • Co-Elution Verification (The "Mix" Test):

    • Inject a 1:1 mixture.

    • Observation: You will likely see a single broadened peak or a "doublet" depending on column efficiency.

    • Mass Spec Verification: Extract ion chromatograms (EIC).

      • Extract

        
         169/171 (Native distinctive fragment: 
        
        
        
        ).
      • Extract

        
         180/182 (Deuterated distinctive fragment: 
        
        
        
        ).
    • Overlay the EICs. The d12 trace should slightly precede the native trace.

  • SIM Window Setup:

    • Do not set narrow time windows based solely on the native compound.

    • Set the SIM acquisition window to cover the start of the d12 peak to the end of the native peak.

    • Example: If d12 elutes at 12.04 and Native at 12.08, set window 11.80 – 12.30 min.

Implications for Drug Development & Research

Quantification Accuracy (IDMS)

Isotope Dilution Mass Spectrometry (IDMS) relies on the ratio of the analyte to the IS.

  • Risk: If the SIM window is too tight and "clips" the earlier eluting d12 peak, the IS area will be under-calculated, leading to a falsely high reported concentration of the analyte.

  • Mitigation: Always center SIM windows around the midpoint of the two retention times, or use a single wide window for the cluster.

Peak Integration
  • Cross-talk: Because the mass difference is significant (

    
     Da), spectral cross-talk is negligible.
    
  • Integration: Ensure the integration software is set to recognize the slight RT shift. Hard-coding the RT of the native compound for the IS identification can lead to "Peak Not Found" errors in automated processing.

References

  • Matucha, M., et al. (1991). Inverse Isotope Effect in GC Analysis of Deuterated Compounds.
  • Turowski, M., et al. (2003). Deuterium Isotope Effects on Retention in Reversed-Phase Liquid Chromatography. Journal of Chromatography A. Retrieved from [Link]

  • Restek Corporation. (2017). GC Retention Time Shifts for Deuterated Standards. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Validating 1,6-Dibromohexane-D12 Enrichment by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of quantitative bioanalysis and drug development, stable isotope-labeled (SIL) compounds are indispensable tools, serving as robust internal standards for mass spectrometry (MS)-based assays.[1][2] The accuracy of these quantitative methods hinges on the isotopic purity of the SIL standard. Therefore, rigorous validation of the isotopic enrichment level is not merely a quality control step but a fundamental requirement for data integrity.

This guide provides an in-depth comparison of mass spectrometric methodologies for validating the enrichment level of 1,6-Dibromohexane-D12 (C6D12Br2), a common alkylating reagent and internal standard. We will explore the optimal analytical strategies, delve into the causality behind experimental choices, and provide a self-validating protocol to ensure the highest degree of confidence in your results.

The Analyte: Understanding the Complexities of 1,6-Dibromohexane-D12

1,6-Dibromohexane is a volatile, non-polar molecule, making it an ideal candidate for Gas Chromatography (GC) analysis.[3][4] The introduction of twelve deuterium atoms (D12) and the presence of two bromine atoms create a unique and complex isotopic signature. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 natural abundance ratio.[5] This results in a characteristic isotopic pattern for any bromine-containing fragment, which must be accounted for during data analysis.

The primary challenge in validating 1,6-Dibromohexane-D12 is to precisely quantify the abundance of the fully deuterated species (d12) relative to any incompletely deuterated (d0-d11) or unlabeled (d0) isotopologues.

Methodological Comparison: Why GC-MS is the Gold Standard

For a volatile and thermally stable compound like 1,6-Dibromohexane-D12, Gas Chromatography-Mass Spectrometry (GC-MS) is the unequivocally superior technique.[6]

  • Gas Chromatography (GC): Provides excellent separation of volatile compounds, ensuring that the analyte is pure when it enters the mass spectrometer. This is crucial for avoiding co-eluting impurities that could interfere with the mass spectrum.[7]

  • Electron Ionization (EI): This hard ionization technique, standard in GC-MS, imparts significant energy to the molecule, leading to predictable and reproducible fragmentation patterns.[8][9] These fragmentation patterns provide structural confirmation and offer multiple, distinct ion clusters for calculating isotopic enrichment.

Why not Liquid Chromatography-Mass Spectrometry (LC-MS)?

LC-MS is ill-suited for this application. The non-polar nature of 1,6-dibromohexane leads to poor retention on standard reversed-phase LC columns. Furthermore, it is difficult to ionize efficiently using common LC-MS sources like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) without derivatization, adding unnecessary complexity and potential for isotopic fractionation. While some studies use LC-MS for isotopic purity analysis of other compounds, it is not the optimal choice here.[10][11][12]

The GC-MS Workflow for Enrichment Validation

The following workflow is designed to be a self-validating system, incorporating checks to ensure instrument performance and data quality.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Calculation A Prepare Stock Solutions (1 mg/mL in Ethyl Acetate) - 1,6-Dibromohexane-D12 - 1,6-Dibromohexane (d0) B Create Working Solutions - D12 (e.g., 10 µg/mL) - d0 (e.g., 10 µg/mL) - Mixture (for resolution check) A->B C System Suitability Test Inject d0 standard to verify retention time & peak shape B->C Inject D Analyze D12 Sample Acquire full scan data (m/z 50-300) C->D If Pass E Analyze d0 Sample Acquire full scan data (m/z 50-300) D->E F Extract Mass Spectra From chromatographic peak apex for both d0 and D12 E->F G Identify Molecular Ion Clusters (M, M+2, M+4 for d0) (M', M'+2, M'+4 for D12) F->G H Calculate Enrichment Compare integrated ion intensities of d0 and D12 species G->H I Report Final Purity H->I

Caption: GC-MS workflow for validating 1,6-Dibromohexane-D12 isotopic enrichment.

Experimental Protocol: A Self-Validating System

This protocol ensures trustworthiness by including a non-labeled standard to confirm system performance and peak identity.

1. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of 1,6-Dibromohexane-D12 in ethyl acetate.

  • Prepare a separate 1 mg/mL stock solution of unlabeled 1,6-Dibromohexane (d0 standard) in ethyl acetate.

  • From the stock solutions, prepare working solutions of approximately 10 µg/mL for each compound.

2. GC-MS Instrumentation & Parameters:

  • The following parameters serve as a robust starting point. Optimization may be required based on the specific instrument.

Parameter Condition Rationale
GC System Agilent 8890 GC or equivalentProvides reliable and reproducible chromatography.
Column Agilent J&W DB-5ms, 30 m x 0.25 mm, 0.25 µmA non-polar column ideal for separating hydrocarbons.
Injection 1 µL, SplitlessMaximizes sensitivity for detecting low-level impurities.[13]
Inlet Temp 250 °CEnsures rapid volatilization of the analyte.
Carrier Gas Helium, 1.2 mL/min constant flowInert and provides good chromatographic efficiency.
Oven Program 60 °C (hold 1 min), ramp to 280 °C at 20 °C/minProvides good separation from solvent and other potential impurities.
MS System Agilent 5977B MSD or equivalentA standard single quadrupole MS is sufficient for this analysis.
Ionization Electron Ionization (EI) at 70 eVStandard energy for reproducible fragmentation and library matching.[13]
Source Temp 230 °CStandard operating temperature.
Acquisition Full Scan Mode (m/z 50-300)Necessary to capture the full isotopic pattern of all fragments.

3. Analytical Sequence:

  • System Suitability: Inject the 1,6-Dibromohexane (d0) standard. Confirm the retention time and peak shape meet system requirements. This verifies the analytical system is performing correctly before analyzing the test article.

  • Analyte Analysis: Inject the 1,6-Dibromohexane-D12 sample.

  • Reference Analysis: Re-inject the 1,6-Dibromohexane (d0) standard to ensure no carryover and consistent performance.

Data Interpretation and Enrichment Calculation

1. Understanding the Mass Spectrum: Under EI, alkyl halides undergo fragmentation through cleavage of the C-Br bond and α-cleavage (cleavage of the C-C bond adjacent to the bromine).[14] The most informative region for calculating enrichment is the molecular ion (M⁺) cluster, as it represents the intact molecule.

  • Unlabeled (d0) 1,6-Dibromohexane (C₆H₁₂Br₂): The nominal molecular weight is 244 g/mol .[15][16][17] However, due to the two bromine atoms, we expect a characteristic M, M+2, and M+4 pattern with approximate intensity ratios of 1:2:1.

    • M (C₆H₁₂⁷⁹Br₂): m/z 242

    • M+2 (C₆H₁₂⁷⁹Br⁸¹Br): m/z 244

    • M+4 (C₆H₁₂⁸¹Br₂): m/z 246

  • Labeled (D12) 1,6-Dibromohexane (C₆D₁₂Br₂): The nominal molecular weight is 256 g/mol . We expect a similar 1:2:1 pattern, shifted by 12 mass units.

    • M' (C₆D₁₂⁷⁹Br₂): m/z 254

    • M'+2 (C₆D₁₂⁷⁹Br⁸¹Br): m/z 256

    • M'+4 (C₆D₁₂⁸¹Br₂): m/z 258

Fragmentation cluster_mol Molecular Ion Formation (EI) cluster_frag Key Fragmentation Pathways mol Br-(CD2)6-Br + e- mol_ion [Br-(CD2)6-Br]•+ + 2e- (m/z 254, 256, 258) mol->mol_ion frag1 Loss of •Br [Br-(CD2)6]+ (m/z 175, 177) mol_ion->frag1 frag2 Loss of •(CD2)nBr e.g., [Br(CD2)2]+ (m/z 109, 111) mol_ion->frag2

Sources

Comparative Toxicity & Performance Guide: 1,6-Dibromohexane vs. 1,6-Dibromohexane-D12

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between 1,6-Dibromohexane (Native) and its fully deuterated analog, 1,6-Dibromohexane-D12 . While 1,6-Dibromohexane is a widely used cross-linking agent and synthesis intermediate, the D12 variant serves primarily as a stable isotope internal standard (IS) for mass spectrometry and metabolic tracing.

Key Finding: Although both compounds share the same core alkylating mechanism (and thus similar acute toxicity profiles regarding DNA/protein alkylation), 1,6-Dibromohexane-D12 exhibits significantly higher metabolic stability against oxidative pathways due to the Deuterium Kinetic Isotope Effect (KIE). Researchers must treat the D12 analog with the same rigorous safety protocols as the native compound, despite its modified metabolic fate.

Physicochemical & Mechanistic Basis

The fundamental difference lies in the isotopic substitution of all twelve hydrogen atoms (


H) with deuterium (

H). This substitution alters the bond dissociation energy, which governs the compound's stability against specific enzymatic degradations.
Table 1: Comparative Physicochemical Properties
Feature1,6-Dibromohexane (Native)1,6-Dibromohexane-D12Impact of Deuteration
Formula C

H

Br

C

D

Br

Mass shift (+12 Da) allows MS differentiation.
Molar Mass 243.97 g/mol ~256.05 g/mol Distinct m/z peak for quantitation.
C-H/D Bond Strength ~98 kcal/mol~105 kcal/molPrimary KIE: C-D bond is 6–10x harder to break oxidatively.
Lipophilicity (LogP) ~3.8~3.75D-compounds are slightly less lipophilic; minimal biological impact.
Reactivity (S

2)
High (Alkylator)High (Alkylator)Secondary KIE: Negligible reduction in alkylation rate (

).

Mechanisms of Toxicity: The Divergence

To understand the comparative toxicity, we must analyze the two primary pathways by which these compounds interact with biological systems: Direct Alkylation and Metabolic Bioactivation .

Pathway A: Direct Alkylation (Glutathione Conjugation)

Both compounds act as bifunctional electrophiles. They react with nucleophiles (DNA bases, proteins, Glutathione) via an S


2 mechanism.
  • Native: Rapidly depletes hepatic Glutathione (GSH), leading to oxidative stress.

  • D12: Because S

    
    2 reactions involve attack at the carbon center and not C-H bond cleavage, the deuterium isotope effect is secondary and negligible.
    
Pathway B: Oxidative Metabolism (Cytochrome P450)

Cytochrome P450 enzymes (CYPs) oxidize the alkyl chain to form reactive bromo-aldehydes, which contribute to cytotoxicity.

  • Native: Susceptible to rapid hydroxylation and oxidation.

  • D12: The C-D bonds resist abstraction by the CYP450 heme-oxo center. This "Metabolic Shunting" redirects the D12 analog almost exclusively toward the GSH pathway or excretion, potentially reducing the formation of specific toxic aldehyde metabolites while extending the compound's half-life.

Visualization: Metabolic Fate & Toxicity Pathways

MetabolicPathways Compound 1,6-Dibromohexane (Native or D12) GSH Glutathione (GSH) Conjugation (GSTs) Compound->GSH SN2 Reaction (No KIE) CYP Cytochrome P450 Oxidation Compound->CYP C-H/D Abstraction Adduct DNA/Protein Adducts (Cytotoxicity) GSH->Adduct GSH Depletion Excretion Mercapturic Acid Excretion GSH->Excretion Detoxification Aldehyde Toxic Bromo-Aldehydes CYP->Aldehyde Oxidation Aldehyde->Adduct Crosslinking KIE_Note PRIMARY KIE BLOCKADE: D12 analog is significantly resistant to this step. KIE_Note->CYP

Figure 1: Bifurcated metabolic pathway. The D12 analog follows the Green path (GSH) identically to the native but is resistant to the Red path (CYP oxidation) due to the deuterium isotope effect.

Comparative Analysis Summary

Toxicity MetricNative CompoundD12 AnalogScientific Rationale
Acute Oral Toxicity Harmful (Category 4)Assumed Equivalent Driven by alkylation (S

2), which is not isotope-sensitive.
Genotoxicity (Ames) Positive (Mutagenic)Positive (Mutagenic) Both form DNA cross-links via halide displacement.
Metabolic Stability Low (Rapid clearance)High C-D bonds prevent P450 oxidation (Primary KIE

).
Reactive Metabolites Forms Bromo-aldehydesReduced Formation Oxidative pathway is suppressed; aldehyde load is lower.

Experimental Protocols for Validation

As a Senior Scientist, you should not rely solely on theoretical KIEs. Use these self-validating protocols to confirm the stability and toxicity differences in your specific biological matrix.

Protocol A: Comparative Metabolic Stability (Microsomal Stability Assay)

Objective: Quantify the Kinetic Isotope Effect (KIE) to verify D12 stability.

  • Preparation: Prepare 10 µM solutions of Native and D12 1,6-Dibromohexane in phosphate buffer (pH 7.4).

  • Incubation: Add Human Liver Microsomes (0.5 mg/mL) and initiate with NADPH-regenerating system.

  • Sampling: Aliquot at 0, 15, 30, and 60 mins. Quench immediately with ice-cold Acetonitrile containing an internal standard (e.g., 1,6-Dibromohexane-1,1,6,6-D4 if available, or a structural analog).

  • Analysis: Analyze via GC-MS or LC-MS/MS. Monitor parent depletion.

  • Calculation: Plot ln(% Remaining) vs. time. The slope is

    
    .
    
    • Calculate

      
      .
      
    • Validation Criteria: A KIE > 2.0 confirms oxidative metabolism is the rate-limiting step for the native compound.

Protocol B: Glutathione Depletion Assay (Toxicity Proxy)

Objective: Confirm that D12 retains the alkylating toxicity of the native compound.

  • Cell Culture: Seed HepG2 cells at

    
     cells/well.
    
  • Treatment: Treat cells with equimolar concentrations (e.g., 50 µM) of Native and D12 for 4 hours.

  • Measurement: Lyse cells and measure free GSH using a fluorometric monochlorobimane (MCB) assay.

  • Expectation: Both compounds should show statistically identical GSH depletion rates. If D12 depletion is slower, it implies a secondary KIE or uptake difference (unlikely).

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12368, 1,6-Dibromohexane. Retrieved from [Link]

  • Guengerich, F. P. (2017).[1] Kinetic Isotope Effects in Cytochrome P450 Oxidation. In Methods in Enzymology (Vol. 596). Academic Press.

  • Anders, M. W. (2004). Glutathione-dependent bioactivation of haloalkanes and haloalkenes. Drug Metabolism Reviews, 36(3-4), 583-594.

Sources

Technical Comparison Guide: 1H NMR Assignment & Characterization of 1,6-Dibromohexane-D12

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides a rigorous comparison and chemical shift assignment for 1,6-Dibromohexane-D12 , contrasting it with its non-deuterated analog (1,6-Dibromohexane).

Executive Summary

1,6-Dibromohexane-D12 (


) is the fully deuterated isotopologue of the standard alkylating agent 1,6-dibromohexane.[1]

In drug development and advanced materials research, the D12 variant is utilized for two primary "performance" characteristics compared to the standard H12 alternative:

  • Spectral Silence: In

    
     NMR, the D12 chain is invisible, allowing researchers to observe encapsulated guests or conjugated moieties without signal overlap in the aliphatic region (1.0–3.5 ppm).
    
  • Metabolic Stability: Due to the Kinetic Isotope Effect (KIE), the C-D bonds are more resistant to oxidative cleavage (e.g., by Cytochrome P450) than C-H bonds, extending the half-life of pharmaceutical linkers.

This guide provides the spectroscopic data required to validate the identity and isotopic purity of the D12 product.[1]

Chemical Shift Assignment: The Comparative Data

To accurately assign the D12 spectrum, one must first establish the baseline of the non-deuterated (H12) standard. The D12 assignment is then derived based on residual proton analysis and deuterium isotope effects .[1]

Baseline: 1,6-Dibromohexane (Standard)[1]
  • Symmetry: The molecule is centrosymmetric.[1] Signals appear as three distinct environments (

    
    ).[1]
    
  • Solvent:

    
     (Reference: 7.26 ppm).[1][2][3]
    
PositionLabelChemical Shift (

, ppm)
MultiplicityIntegrationAssignment Logic
C1/C6

3.41 Triplet (

Hz)
4HDeshielded by electronegative Bromine.[1]
C2/C5

1.88 Quintet4HShielded, coupled to

and

.[1]
C3/C4

1.50 Multiplet4HMost shielded, central chain.[1]
Target: 1,6-Dibromohexane-D12

In a high-purity D12 sample (>99 atom% D), the


 NMR spectrum should theoretically be a flat line.[1] However, "performance" is measured by the Residual Proton Signals .[1]

NMR (Residual Analysis)

These signals arise from incomplete deuteration (e.g.,


 species).[1] Due to the Geminal Isotope Effect , residual protons attached to carbon bearing a deuterium atom typically shift slightly upfield (lower ppm) by approximately -0.02 to -0.03 ppm  relative to the H12 parent.[1]
PositionResidual SpeciesExpected Shift (

, ppm)
AppearancePerformance Metric (Purity)

-CHD

3.38 – 3.39 Broad Singlet / MultipletMust be <1% integral vs standard.[1]

-CHD

1.85 – 1.86 Broad Singlet / MultipletIndicates isotopic purity level.[1]

-CHD

1.47 – 1.48 Broad Singlet / Multiplet*Indicates isotopic purity level.[1]

*Note: Splitting is often lost or broadened due to


 coupling unless deuterium decoupling is applied.[1]

NMR (Definitive Identification)

The carbon spectrum provides the most conclusive proof of structure for D12 compounds. The carbons are split by the attached deuterium atoms (


 rule, where 

for Deuterium).
CarbonLabelShift (

, ppm)
Multiplicity (

)
Assignment Note
C1/C6

33.2 Quintet (~22 Hz)Upfield shift from H12 (~33.[1]9) due to isotope effect.[1][4][5]
C2/C5

32.0 Quintet (~20 Hz)Upfield shift from H12 (~32.7).[1]
C3/C4

27.3 Quintet (~19 Hz)Upfield shift from H12 (~28.0).[1]

Experimental Protocol: Validation Workflow

To validate the performance of 1,6-Dibromohexane-D12, follow this self-validating protocol. This ensures you are distinguishing between the product and solvent impurities.[1]

Step 1: Sample Preparation[1]
  • Solvent Choice: Use Chloroform-d (

    
    )  (99.8% D).[1] Avoid DMSO-
    
    
    
    if possible, as its water peak can obscure the
    
    
    -proton region.[1]
  • Concentration: Prepare a high-concentration sample (~20-30 mg in 0.6 mL) to visualize weak residual signals.[1]

Step 2: Acquisition Parameters (Critical for D12)

Since the proton signals are impurities, standard parameters often yield poor signal-to-noise ratios.[1]

  • Pulse Sequence: zg30 (Standard 1H) or zgig (Inverse gated decoupling) to remove H-D coupling broadening if available.[1]

  • Relaxation Delay (D1): Set to 5–10 seconds . Residual protons have longer

    
     relaxation times; short delays will under-quantify the impurity, giving a false "high purity" result.[1]
    
  • Scans (NS): Minimum 64 scans (vs. standard 16) to resolve the baseline.

Step 3: Calculation of Isotopic Enrichment


Use a known standard (e.g., 1,4-dimethoxybenzene) if absolute quantification is required.

Visualization: Assignment Logic & Workflow

The following diagram illustrates the decision logic for assigning peaks and differentiating the D12 product from the H12 alternative and solvent impurities.

NMR_Assignment_Logic Start Start: Acquire 1H NMR Spectrum (Sample in CDCl3) Check_Solvent Identify Solvent Residuals (CHCl3 @ 7.26 ppm) Start->Check_Solvent Scan_Region Scan Aliphatic Region (1.0 - 4.0 ppm) Check_Solvent->Scan_Region Decision_Peaks Are major peaks visible? Scan_Region->Decision_Peaks H12_Path Strong Triplets/Quintets observed (3.41, 1.88, 1.50 ppm) Decision_Peaks->H12_Path Yes (High Intensity) D12_Path Silent Baseline or Weak Broad Singlets Decision_Peaks->D12_Path No (Low Intensity) Result_H12 Result: Non-Deuterated (H12) Material H12_Path->Result_H12 Analyze_Residuals Analyze Residuals: Check for ~0.02 ppm Upfield Shift D12_Path->Analyze_Residuals Confirm_C13 Run 13C NMR Look for Quintets (C-D coupling) Analyze_Residuals->Confirm_C13 Result_D12 Result: Deuterated (D12) Material Confirmed Confirm_C13->Result_D12

Figure 1: Decision logic for validating 1,6-Dibromohexane-D12 and distinguishing it from non-deuterated analogs.

References

  • National Center for Biotechnology Information (PubChem). (2024).[1] PubChem Compound Summary for CID 12368, 1,6-Dibromohexane. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1][6] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512–7515.[1] (Standard reference for solvent impurity exclusion).

  • Hansen, P. E. (1988).[1] Isotope Effects on Nuclear Shielding. Progress in Nuclear Magnetic Resonance Spectroscopy, 20(3), 207-255.[1] (Authoritative grounding for the upfield deuterium shift mechanism).

Sources

Comparative Guide: Verifying D12 Labeling Efficiency in Final Products

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Technical Context[1]

In high-precision drug development, "D12" (dodecadeuterium) labeling represents a critical threshold. Whether you are synthesizing Cyclohexane-d12 as a solvent standard, Lauric Acid-d12 for metabolic flux analysis, or a D12-labeled API (Active Pharmaceutical Ingredient) for DMPK studies, the presence of lower isotopologues (D11, D10) is not merely a purity issue—it is a functional liability.[1]

The Core Challenge: Standard purity analysis (HPLC-UV) is blind to isotopic substitution.[1] A sample can be 99.9% chemically pure but only 80% isotopically enriched. In metabolic stability studies, the Kinetic Isotope Effect (KIE) relies on the C-D bond strength.[1] If a significant fraction of your "D12" product is actually D11 (containing one labile C-H bond), your metabolic clearance data will be skewed, potentially invalidating weeks of in vivo studies.

This guide compares the two dominant validation methodologies: Quantitative 1H-NMR (qNMR) and High-Resolution Mass Spectrometry (HRMS) . We will establish why qNMR is the quantitative "Gold Standard" for bulk enrichment, while HRMS is required for isotopologue distribution analysis.

Part 2: Strategic Analysis & Decision Matrix

Before selecting a protocol, researchers must understand the distinct data outputs of each method.

Method A: Quantitative 1H-NMR (qNMR)[2]
  • Principle: Direct observation of the "enemy"—the residual proton (H).[1]

  • Output: An average % Deuterium enrichment across the entire sample population.

  • Pros: Non-destructive, high precision (<1% uncertainty), traceable to primary standards (NIST).

  • Cons: Low sensitivity for trace isotopologues; requires ~1-10 mg of sample.

Method B: High-Resolution Mass Spectrometry (HRMS)[3]
  • Principle: Separation of ions based on mass-to-charge (m/z) ratio.

  • Output: A distribution profile (D12 vs. D11 vs. D10).

  • Pros: Extremely sensitive; detects specific isotopologue populations.

  • Cons: Ionization bias; requires complex deconvolution to separate natural abundance 13C signals from Deuterium signals.

Visualizing the Decision Process

DecisionMatrix Start Start: D12 Verification Needed Q1 Is the sample quantity > 2 mg? Start->Q1 Q2 Is isotopologue distribution (D11 vs D12) critical? Q1->Q2 Yes PathMS Secondary Path: HRMS (Isotopologue Profile) Q1->PathMS No (<2mg) PathNMR Primary Path: qNMR (Bulk % Enrichment) Q2->PathNMR No (Solvents/Reagents) PathDual Dual Validation (Recommended for Clinical Stds) Q2->PathDual Yes (DMPK/Clinical)

Figure 1: Analytical Decision Matrix for selecting the appropriate verification modality based on sample availability and data requirements.

Part 3: Experimental Protocols
Protocol 1: The Gold Standard – qNMR with Internal Standard

Objective: Calculate the absolute Deuterium enrichment (Atom % D) by quantifying the residual Hydrogen.[1]

Materials:

  • Analyte: D12-Target Molecule (e.g., Cyclohexane-d12).

  • Internal Standard (IS): Maleic Acid or Dimethyl Sulfone (TraceCERT® grade). Must have a distinct chemical shift from the residual solvent peak.[1]

  • Solvent: A solvent different from the analyte.[1] If analyzing Cyclohexane-d12, use CDCl3 or Acetone-d6.

Step-by-Step Workflow:

  • Gravimetric Prep:

    • Weigh approx. 10 mg of the D12-Analyte (

      
      ) into a vial. Record to 0.01 mg precision.
      
    • Weigh approx. 5 mg of Internal Standard (

      
      ) into the same vial.
      
    • Dissolve in 600 µL of deuterated solvent.

  • Acquisition Parameters (Critical):

    • Pulse Angle: 90°.

    • Relaxation Delay (D1): Must be

      
       of the longest relaxing proton (typically 30-60s). Failure here causes under-quantification of residual H.
      
    • Scans: 16 to 64 (High S/N is required for the tiny residual peak).

    • Temperature: Controlled at 298 K.

  • Data Processing:

    • Phase and baseline correct manually.

    • Integrate the Internal Standard peak (set integral to defined value, e.g., 100).[1]

    • Integrate the residual proton peak of your D12 molecule.[1] (Note: In a D12 molecule, you are looking for the signal of the remaining D11H1 species).[1]

  • Calculation: The Atom % D is derived by calculating the moles of residual Hydrogen (

    
    ) vs. theoretical Hydrogen (
    
    
    
    ).
    
    [1]
    

    Where:

    • 
       = Integral area[1][4]
      
    • 
       = Number of protons contributing to the signal (IS)[1]
      
    • 
       = Molar Mass[1]
      
    • 
       = Purity of IS (%)[5]
      

    Final Enrichment (%D):

    
    
    (Where 12 is the number of labeling sites).
    
Protocol 2: Isotopologue Deconvolution via HRMS

Objective: Visualize the population distribution (D12 vs D11 vs D10).

The "Mass Defect" Trap: In low-resolution MS, the D11 isotope (with one 13C) often overlaps with the D12 peak.[1]

  • Mass of Neutron (D shift): ~1.0063 Da

  • Mass of Neutron (13C shift): ~1.0034 Da

  • Difference: ~0.0029 Da (2.9 mDa).

  • Requirement: You need a Resolving Power (RP) > 100,000 (e.g., Orbitrap or FT-ICR) to separate these signals.

Workflow:

  • Direct Infusion: Avoid LC if possible to prevent H/D exchange on column.

  • Soft Ionization: Use ESI (Electrospray) or APCI in negative mode if applicable, to minimize fragmentation.

  • Deconvolution:

    • Acquire spectrum in Profile Mode (not Centroid).

    • Use software (e.g., Thermo Xcalibur or open-source Python libraries like pyOpenMS) to fit the theoretical isotopic envelope.

    • Subtract the natural abundance 13C contribution from the D11 peak intensity.[1]

Part 4: Comparative Data Analysis

The following table contrasts the performance of qNMR and HRMS for a hypothetical "Drug-D12" sample.

FeatureqNMR (600 MHz)HRMS (Orbitrap)
Primary Output Average % D (e.g., 99.2%)Isotopologue Ratio (e.g., 90% D12, 9% D11)
Sample Requirement High (5-20 mg)Low (< 0.1 mg)
Precision High (± 0.1%)Medium (± 2-5% for relative ratios)
Blind Spots Cannot easily distinguish D11 from D10Ion suppression; H/D exchange in source
Cost Low (if instrument available)High (instrument & maintenance)
Speed 10-20 mins per sample2-5 mins per sample
The "D12" Validation Workflow

This diagram illustrates the logic flow for confirming a D12 product meets a >99% specification.

ValidationWorkflow Sample D12 Product (Synthesis Complete) NMR_Step Step 1: qNMR (Residual H Scan) Sample->NMR_Step Calc Calc: % Enrichment NMR_Step->Calc Check1 > 98% D? Calc->Check1 MS_Step Step 2: HRMS (Isotopologue Check) Check1->MS_Step Yes Fail REJECT (Reprocess) Check1->Fail No Check2 D12 > 95% of Total Signal? MS_Step->Check2 Pass RELEASE Product Check2->Pass Yes Check2->Fail No

Figure 2: Sequential validation workflow ensuring both bulk enrichment (qNMR) and isotopologue purity (HRMS).

Part 5: Scientific Integrity & Troubleshooting

Common Pitfall: The H/D Exchange When analyzing D12 compounds containing labile protons (e.g., -OH, -NH), the choice of solvent is paramount.[1]

  • Error: Dissolving a D12-alcohol in non-deuterated Methanol.

  • Result: Rapid exchange of the hydroxyl deuterium with solvent protons, leading to false failure.[1]

  • Solution: Always use aprotic solvents (DMSO-d6, CDCl3) or "pre-exchange" the solvent with D2O.

The "D11" Kinetic Effect Why do we care about D11? In a D12 molecule, if the metabolic soft spot is one of the deuterated positions, a D11 impurity (where that specific spot is H) will be metabolized significantly faster (


).[1] Even 5% D11 contamination can dominate the metabolic profile, making the drug appear less stable than it truly is.[1]
Part 6: References
  • Holzgrabe, U. (2010). "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy.

  • Pauli, G. F., et al. (2012). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry.

  • Zhang, Y., et al. (2022). "Rapid characterization of isotopic purity of deuterium-labeled organic compounds... using ESI-HRMS."[1][5][6] Journal of Labelled Compounds and Radiopharmaceuticals.

  • NIST. (2024). "Standard Reference Materials for Quantitative NMR." National Institute of Standards and Technology.

  • Cambridge Isotope Laboratories. (2023). "Deuterium Labeling and Analysis Technical Guide." CIL Technical Resources.

Sources

Isotopic Distribution Analysis of 1,6-Dibromohexane-D12: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of 1,6-Dibromohexane-D12 (CAS 169397-96-0) , focusing on the critical validation of its isotopic distribution. It compares the analytical performance of high-enrichment D12 reagent against non-deuterated analogs and lower-purity isotopic mixtures, demonstrating why strict isotopic purity is essential for quantitative mass spectrometry (MS) and metabolic stability studies.

Executive Summary & Application Scope

1,6-Dibromohexane-D12 is a perdeuterated alkylating agent used primarily as a linker in the synthesis of deuterated PROTACs, cross-linkers, and as an internal standard in DMPK (Drug Metabolism and Pharmacokinetics) studies.

Its value lies in the Kinetic Isotope Effect (KIE) and Mass Spectral Shift . To function effectively, the product must exhibit a "clean" isotopic envelope. Impurities such as isotopologues (D11, D10) or residual protium compromise its utility by creating spectral overlap with the analyte or failing to block metabolic hotspots.

Comparison of Alternatives
Feature1,6-Dibromohexane-D12 (High Purity) Lower Enrichment (D10/D11 Mix) 1,6-Dibromohexane (Non-Deuterated)
Primary Use Quantitation (Internal Standard), Metabolic StabilityCost-effective SynthesisGeneral Synthesis, non-MS tracers
Mass Shift (+Δ) +12 Da (Distinct separation)+10 to +11 Da (Spectral broadening)0 Da (Reference Standard)
Isotopic Noise < 1% contribution to M-1 peakHigh background in silent regionsN/A
Metabolic Stability Maximum KIE (C-D bond strength)Variable/UnpredictableStandard (C-H bond cleavage)

Theoretical Framework: The Isotopic Envelope

Understanding the mass spectrum of this compound requires integrating two isotopic patterns: Bromine (Br) and Deuterium (D) .

The Bromine Signature

Bromine exists as two stable isotopes:


 (50.7%) and 

(49.3%). For a dibromo compound (

), the statistical distribution follows a 1:2:1 ratio:
  • M (

    
     ) 
    
  • M+2 (

    
     ) [1][2][3]
    
  • M+4 (

    
     ) 
    
The Deuterium Shift

Replacing 12 Hydrogens (


) with Deuterium (

) adds exactly 12.075 Da to the molecular weight.
  • Formula:

    
    
    
  • Nominal Mass Calculation:

    • 
      [1][2]
      
    • Base Mass (M): 254 Da

Visualizing the Fragmentation Logic

The following diagram illustrates the fragmentation pathway and how isotopic impurities (D11) disrupt the clean detection of the molecular ion.

IsotopeAnalysis cluster_Isotopes Isotopic Envelope Generation Sample Sample: 1,6-Dibromohexane-D12 Ionization EI Ionization (70 eV) Sample->Ionization PureD12 Target: D12 Species (C6D12Br2) Ionization->PureD12 Impurity Impurity: D11 Species (C6D11HBr2) Ionization->Impurity MassShift Mass Shift Calculation (D vs H) PureD12->MassShift Detection Mass Spectrometer (Quadrupole / TOF) PureD12->Detection Dominant Ion Impurity->MassShift Impurity->Detection Minor Ion (<2%) Result_Clean Clean Spectrum m/z 254, 256, 258 (1:2:1 Ratio) Detection->Result_Clean High Purity Result_Dirty Interference Spectrum Peaks at m/z 253, 255 (Skewed Ratios) Detection->Result_Dirty Low Enrichment

Figure 1: Analytical workflow demonstrating the impact of D11 impurities on the mass spectral output.

Experimental Protocols & Data Analysis

Protocol A: GC-MS Isotopic Distribution Analysis

This is the "Gold Standard" for determining isotopic enrichment (Atom % D) because it separates isotopologues by mass.

Instrument Parameters:

  • System: Agilent 7890/5977 GC-MS (or equivalent).

  • Column: HP-5ms (30m x 0.25mm x 0.25µm).

  • Carrier Gas: Helium @ 1.0 mL/min.

  • Oven Program: 60°C (1 min) → 20°C/min → 280°C (3 min).

  • Ionization: Electron Impact (EI), 70 eV.

  • Scan Range: m/z 50–350.

Data Interpretation (Comparative Table): The table below compares the theoretical mass spectrum of the D12 Product vs. the H0 Alternative and a D11 Impurity .

Ion SpeciesIsotope CompositionTheoretical m/zRelative Abundance (Br Pattern)Spectral Observation
D12 Product

254 51%Base Peak Cluster Start

256 100%Dominant Peak

258 49%Triplet End
D11 Impurity

253 Variable"Pre-peak" Noise
H0 Alternative

242 51%Shifted -12 Da

Quality Criterion: For High-Grade D12, the peak at m/z 253 (D11) must be


 of the intensity of m/z 254.
Protocol B: -NMR for Residual Protium

While MS analyzes the distribution, Proton NMR is the most sensitive method for detecting total non-deuterated sites.

Methodology:

  • Solvent:

    
     (99.8% D) with 0.03% TMS.
    
  • Sample Prep: 10 mg sample in 600 µL solvent.

  • Acquisition: 64 scans, relaxation delay (

    
    ) 
    
    
    
    sec to ensure quantitative integration.
  • Standard: Add a known molar equivalent of an internal standard (e.g., Dimethyl sulfone) if absolute quantitation is required.

Comparative Observation:

  • Alternative (Non-Deuterated): Shows strong triplets at

    
     3.41 ppm (
    
    
    
    ) and multiplets at 1.88, 1.48 ppm.
  • Product (D12): Should be NMR Silent in these regions. Any observed peaks indicate residual protium (H) or incomplete deuteration.[3]

Analytical Workflow Diagram

This diagram details the decision-making process for releasing a batch of 1,6-Dibromohexane-D12 based on comparative data.

QC_Workflow cluster_Analysis Dual-Method Validation Start Crude 1,6-Dibromohexane-D12 GCMS GC-MS Analysis (Isotopologue Distribution) Start->GCMS NMR 1H-NMR Analysis (Residual Protium) Start->NMR Eval_MS Check m/z 253 (D11) < 2% of m/z 254? GCMS->Eval_MS Eval_NMR Check H-signals < 1% Integration? NMR->Eval_NMR Pass PASS: High Grade D12 (>99 Atom % D) Eval_MS->Pass Yes Fail FAIL: Low Grade (D10/D11 Mixture) Eval_MS->Fail No Eval_NMR->Pass Yes Eval_NMR->Fail No

Figure 2: Quality Control decision tree for validating isotopic enrichment.

References

  • National Institute of Standards and Technology (NIST). Bromine Isotopic Abundance and Atomic Weights. NIST Physical Measurement Laboratory. [Link]

  • Royal Society of Chemistry. A strategy for evaluation of isotopic enrichment... by using HR-MS and NMR.[4] Analytical Methods. [Link]

Sources

Guide to the Definitive Identification of 1,6-Dibromohexane-D12 and its D11/D10 Isotopologue Impurities

Author: BenchChem Technical Support Team. Date: February 2026

An objective, data-driven guide for researchers, scientists, and drug development professionals.

A Senior Application Scientist's Perspective

This guide provides a comprehensive, technically-grounded methodology for distinguishing 1,6-dibromohexane-D12 from its lower-mass isotopologues. We will move beyond simple protocols to explore the causality behind our analytical choices, presenting a self-validating workflow that combines the quantitative power of High-Resolution Mass Spectrometry (HRMS) with the structural certainty of Nuclear Magnetic Resonance (NMR) spectroscopy.

The Analytical Challenge: Why Trace Isotopologues Matter

The synthesis of deuterated compounds often starts from deuterated precursors and can involve multiple steps where opportunities for hydrogen/deuterium (H/D) back-exchange exist.[3][4] Consequently, a batch of 1,6-dibromohexane-D12 is rarely 100% pure, containing a distribution of isotopologues.

The core problem is one of signal interference. If a mass spectrometer cannot resolve the D12 signal from the D11 and D10 signals, the integrated response for the internal standard becomes an amalgamation, leading to a systematic error in the analyte-to-internal standard ratio. High-resolution instrumentation is therefore not a luxury, but a necessity.[5][6]

Our integrated workflow for assessing and confirming isotopic purity is as follows:

G cluster_0 Isotopic Purity Verification Workflow A Received Lot: 1,6-Dibromohexane-D12 B Primary Quantitation: GC-HRMS Analysis A->B Sample Prep C Data Processing: Extract & Integrate Ion Signals for D12, D11, D10 B->C Acquire Data D Isotopic Purity Calculation C->D Calculate Ratios E Structural Confirmation: ¹H and ²H NMR Spectroscopy D->E Orthogonal Check F Final Report: Confirm Purity & Structure E->F Correlate Data

Caption: Integrated workflow for quantitative and structural verification of deuterated compounds.

Primary Analysis: Isotopic Distribution by High-Resolution GC-MS

Gas chromatography coupled with mass spectrometry (GC-MS) is the ideal first-line technique for analyzing a semi-volatile compound like 1,6-dibromohexane.[7][8] The critical choice here is the use of a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument, which is capable of resolving minute mass differences between isotopologues that would be indistinguishable with a standard quadrupole analyzer.[9][10][11]

Objective: To chromatographically separate 1,6-dibromohexane from any impurities and to resolve and quantify the relative abundance of the D12, D11, and D10 isotopologues based on their exact masses.

Methodology:

  • Sample Preparation: Create a dilute solution (e.g., 1-10 µg/mL) of the 1,6-dibromohexane-D12 sample in a high-purity solvent such as hexane or ethyl acetate.

  • GC System:

    • Column: Agilent J&W DB-5ms Ultra Inert, 30 m × 0.25 mm, 0.25 µm, or equivalent. This non-polar column provides excellent separation for halogenated hydrocarbons.[12]

    • Inlet: 250°C, Splitless mode.

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Oven Program: 50°C hold for 2 min, ramp at 20°C/min to 280°C, hold for 5 min.

  • HRMS System:

    • Ionization: Electron Ionization (EI) at 70 eV. EI provides reproducible fragmentation patterns that can aid in structural confirmation.[13]

    • Mass Analyzer: Set to a resolving power of ≥ 40,000.[5]

    • Acquisition Mode: Full scan from m/z 40 to 300.

    • Mass Accuracy: Ensure the instrument is calibrated to achieve < 3 ppm mass accuracy.

The molecular ion of 1,6-dibromohexane is characterized by a distinctive isotopic pattern due to the near-equal natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br). This creates a triplet of peaks (M, M+2, M+4) with an approximate 1:2:1 ratio. The most abundant of these, the M+2 peak, is the ideal target for analysis.

The key to differentiation lies in the mass defect—the difference between the nominal mass and the exact mass. A proton (¹H) has a different exact mass than a deuteron (²H). HRMS can easily measure this difference.

Table 1: Calculated Exact Masses for Key Isotopologue Ions

IsotopologueMolecular Formula (for M+2 ion)Expected Exact Mass (m/z)
1,6-Dibromohexane-D12 C₆D₁₂⁷⁹Br⁸¹Br257.0269
1,6-Dibromohexane-D11 C₆HD₁₁⁷⁹Br⁸¹Br256.0206
1,6-Dibromohexane-D10 C₆H₂D₁₀⁷⁹Br⁸¹Br255.0143

By extracting the ion chromatograms for these precise masses, one can integrate the peak areas to calculate the relative percentage of each isotopologue, providing a direct measure of isotopic purity.[14][15]

Orthogonal Verification: Structural Confirmation by NMR Spectroscopy

While HRMS excels at quantifying the what (the isotopic distribution), NMR spectroscopy confirms the where (the location of the deuterium atoms).[16][17] This is a crucial orthogonal technique that validates the structural integrity of the labeled compound. For this analysis, both proton (¹H) and deuterium (²H) NMR are employed.

Objective: To confirm the absence of protons at the labeled positions (¹H NMR) and verify the presence of deuterium at those same positions (²H NMR).

Methodology:

  • Sample Preparation: Dissolve ~5-10 mg of the 1,6-dibromohexane-D12 sample in a suitable solvent. For ¹H NMR, use a high-purity deuterated solvent (e.g., CDCl₃). For ²H NMR, a non-deuterated solvent (e.g., CHCl₃) is required to avoid a massive solvent signal.[18]

  • NMR System: A high-field spectrometer (≥ 400 MHz) is recommended.

  • ¹H NMR Acquisition:

    • Acquire a standard quantitative proton spectrum with a sufficient relaxation delay (e.g., d1 = 30s) to ensure accurate integration.

    • Interpretation: For a perfectly labeled D12 compound, the aliphatic region (approx. 1.4-3.5 ppm) should be devoid of signals.[19][20] Any observed signals directly correspond to residual protons in D11 or D10 analogs. The integration of these signals relative to a known standard provides a quantitative measure of the isotopic impurity.

  • ²H NMR Acquisition:

    • Acquire a deuterium spectrum. This experiment must be performed unlocked.[18]

    • Interpretation: The ²H NMR spectrum should show signals in the same chemical shift regions as the corresponding protons in the non-labeled compound.[21][22] The presence of these signals confirms that deuteration has occurred at the expected carbon positions.

G cluster_0 NMR Analysis Logic NMR_Sample 1,6-Dibromohexane-D12 Sample H1_NMR ¹H NMR Observe aliphatic region (1.4-3.5 ppm) NMR_Sample->H1_NMR D2_NMR ²H NMR Observe aliphatic region (1.4-3.5 ppm) NMR_Sample->D2_NMR Result_H1 No Signals = High D12 Purity Signals Present = D11/D10 Impurity H1_NMR:f1->Result_H1 Result_D2 Signals Present = Deuteration Confirmed D2_NMR:f1->Result_D2

Caption: Decision logic for interpreting ¹H and ²H NMR spectra for deuterated compounds.

Synthesizing the Data: A Holistic View of Purity

By combining these two powerful techniques, we generate a complete and defensible profile of the deuterated standard.

Table 2: Comparison of Analytical Techniques

TechniquePrimary Information ProvidedStrengthsLimitations
GC-HRMS Quantitative isotopic distribution (D12 vs. D11 vs. D10).High sensitivity, excellent mass accuracy, provides definitive quantification of isotopologue ratios.Does not inherently provide positional information of the labels.
¹H NMR Position and quantity of residual protons.Unambiguously identifies sites of incomplete deuteration. Quantitative.Lower sensitivity than MS; requires more sample.
²H NMR Position of deuterium atoms.Confirms deuteration occurred at the correct molecular positions.Low natural abundance means it is only useful for enriched samples; broad signals.[23]

A certificate of analysis for 1,6-dibromohexane-D12 should, therefore, report not just an overall isotopic purity value from MS, but also confirmation from NMR that the deuteration is structurally correct. This dual-validation approach ensures that the standard will perform reliably in the most demanding of quantitative assays.

References

  • Young, E.D., et al. (2016). A large-radius high-mass-resolution multiple-collector isotope ratio mass spectrometer for analysis of rare isotopologues... International Journal of Mass Spectrometry. [Link]

  • ResolveMass Laboratories Inc. Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques.[Link]

  • Alsachim. Beyond Purity: Characterizing the Isotopologue Profile of a Deuterated API.[Link]

  • Bargagli, R., et al. (2005). Improved analysis of volatile halogenated hydrocarbons in water by purge-and-trap with gas chromatography and mass spectrometric detection. Journal of Chromatography A. [Link]

  • Gopal, D., et al. (2021). Demonstration of the use of high-resolution mass spectrometry (HRMS) to distinguish dual labeled isotopologues... ResearchGate. [Link]

  • Pellizzari, E.D., et al. (1980). Gas chromatography mass spectrometry computer analysis of volatile halogenated hydrocarbons in man and his environment... Biomedical Mass Spectrometry. [Link]

  • PubChem. 1,6-Dibromohexane | C6H12Br2 | CID 12368.[Link]

  • Thermo Fisher Scientific. 253 Ultra High Resolution Isotope Ratio MS – Discover a New World of Mass Spectrometry.[Link]

  • Alsachim. Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.[Link]

  • Wikipedia. Hydrogen–deuterium exchange.[Link]

  • Hofstadler, S.A., et al. (2021). High-Resolution Native Mass Spectrometry. Chemical Reviews. [Link]

  • Kunasek, S.A., et al. (2022). High-Resolution Mass Spectrometry for Nitrate Aerosol Isotopologue Quantification... Analytical Chemistry. [Link]

  • Thermo Fisher Scientific. Ultra High Resolution Isotope Ratio Mass Spectrometer.[Link]

  • Tandhavan, T., et al. (2023). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-LC-ESI-MS and NMR spectroscopy. RSC Advances. [Link]

  • Kim, J., et al. (2024). Review of Gas-Chromatographic Measurement Methodologies for Atmospheric Halogenated Greenhouse Gases. Taylor & Francis Online. [Link]

  • Wikipedia. Isotopic analysis by nuclear magnetic resonance.[Link]

  • Agilent Technologies. Analysis of Halogenated Hydrocarbons, Benzene, and Derivatives in Drinking Water.[Link]

  • NIST. Hexane, 1,6-dibromo-. NIST Chemistry WebBook. [Link]

  • Wikipedia. Deuterium NMR.[Link]

  • Singh, T., et al. (2007). Isotopic labeling for determination of enantiomeric purity by 2H NMR spectroscopy. Organic Letters. [Link]

  • ACS Publications. Supplementary Information.[Link]

  • Clark, T.B., et al. (2022). Optimizing the Synthesis of Deuterated Isotopomers and Isotopologues of Cyclohexene using Molecular Rotational Resonance Spectroscopy. ACS Catalysis. [Link]

  • Spectroscopy Online. Hydrogen–Deuterium Exchange Mass Spectrometry.[Link]

  • Zhang, J., et al. (2022). Rapid characterization of isotopic purity of deuterium-labeled organic compounds... Rapid Communications in Mass Spectrometry. [Link]

  • UMass NMR Labs. How to run a 2H experiment.[Link]

  • ResearchGate. How to calculate isotope purity of firmaldehyde-d2 using NMR spectroscopy?[Link]

  • University of Ottawa. Hydrogen (Proton, Deuterium and Tritium) NMR.[Link]

  • NIST. Hexane, 1,6-dibromo- Infrared Spectrum.[Link]

  • University of Notre Dame. Acquiring 2H NMR Spectra.[Link]

  • ScienceMadness Discussion Board. prepration of 1,6-dibromohexane.[Link]

  • Chemistry LibreTexts. NMR Spectroscopy.[Link]

  • Microbe Notes. NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses.[Link]

  • Ottokemi. 1,6-Dibromohexane, 98% 629-03-8 India.[Link]

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Safety Operating Guide

Personal Protective Equipment & Handling Guide: 1,6-Dibromohexane-D12

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety & Strategic Summary

1,6-Dibromohexane-D12 (fully deuterated hexamethylene dibromide) presents a dual challenge in the laboratory: it is a hazardous alkylating agent and a high-value isotopic reagent. Unlike standard solvents, the handling protocol here must simultaneously mitigate biological toxicity and prevent the financial loss of a chemically precious material.

This guide moves beyond generic safety advice, providing a mechanistic rationale for PPE selection based on the physicochemical properties of halogenated alkyls and the specific logistics of handling deuterated standards.

Core Hazard Profile (GHS Classification Basis)
Hazard CategoryClassificationOperational Implication
Acute Toxicity Oral (Cat 4), Inhalation (Cat 4)Systemic Risk: Rapid absorption via mucous membranes.
Skin/Eye Corrosion Irritant (Cat 2/2A)Local Risk: Vesicant-like properties; delayed blistering possible.[1]
Sensitization Skin Sensitizer (Cat 1)Long-term Risk: Repeated exposure can induce anaphylactic-type sensitivity.[1]
Reactivity Alkylating AgentGenotoxicity: Potential to modify DNA bases (guanine alkylation).[1]

Personal Protective Equipment (PPE) Technical Specifications

A. Dermal Protection: The "Permeation Lag" Strategy

Standard nitrile gloves provide insufficient protection against halogenated alkyls for prolonged periods.[1] Alkyl bromides are lipophilic and can permeate thin nitrile (<4 mil) in minutes.[1] However, the dexterity required to handle small vials of D12 material often precludes the use of bulky Silver Shield® (laminate) gloves for routine aliquoting.

The Protocol: Modified Double-Gloving

  • Layer 1 (Inner): 4-mil Nitrile (High dexterity, sweat barrier).

  • Layer 2 (Outer): 5-8 mil Extended Cuff Nitrile (Sacrificial barrier).[1]

  • Rationale: The outer glove creates a "breakthrough buffer."[1] If a splash occurs, the outer glove is stripped immediately. The inner glove protects during the doffing process.[1]

  • Critical Exception: For spill cleanup (>5 mL), you must use Silver Shield/4H laminate gloves, as nitrile breakthrough will occur before cleanup is complete.

B. Respiratory & Engineering Controls[2][3]
  • Vapor Pressure Context: While 1,6-dibromohexane has a relatively high boiling point (~243°C), its alkylating potential means that even low-concentration vapors are hazardous over time.

  • Requirement: All open-vessel manipulations must occur within a certified Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Prohibited: Do not use on an open benchtop. Do not rely on N95 masks; they offer zero protection against organic vapors.[1]

C. Ocular Protection[2][4][5][6][7]
  • Standard: Chemical Splash Goggles (ANSI Z87.1+).

  • Why: Safety glasses with side shields are inadequate.[1] As a liquid alkyl halide, a splash can wick around glasses via capillary action, causing severe corneal opacity.

Operational Workflow: From Storage to Waste[8]

Handling deuterated compounds requires precision to avoid isotopic exchange (H/D scrambling) and moisture contamination, which can degrade the reagent's purity and value.

Phase 1: Storage & Integrity[8]
  • Condition: Store at 2–8°C in a desiccator.

  • Light: Protect from light (amber vials) to prevent homolytic cleavage of the C-Br bond, which liberates free radicals and degrades the isotopic purity.

  • Seal: Parafilm is insufficient.[1] Use Teflon (PTFE) tape on threads to prevent vapor escape and moisture ingress.[1]

Phase 2: Aliquoting (The "Zero-Loss" Technique)

Avoid pouring.[1] Pouring high-value deuterated liquids introduces surface tension losses and increases splash risk.[1]

  • Equilibrate: Allow the vial to warm to room temperature inside the hood (prevents condensation).

  • Syringe Transfer: Use a gas-tight glass syringe with a PTFE-tipped plunger.[1]

  • Positive Pressure: If the vial is septum-sealed, inject an equivalent volume of dry Nitrogen/Argon before withdrawing liquid to prevent vacuum lock and aerosolization upon needle withdrawal.[1]

Phase 3: Waste Management

Segregation is non-negotiable.

  • Stream: Halogenated Organic Waste.[1]

  • Incompatibility: NEVER mix with strong oxidizers or alkali metals (e.g., Sodium metal), as this can lead to Wurtz-type coupling reactions that are exothermic and potentially explosive.

  • Rinsing: Rinse "empty" D12 vials with a cheap solvent (e.g., non-deuterated dichloromethane) into the reaction vessel to recover residual isotopologues before discarding the vial.

Visualized Workflow (Graphviz)

The following diagram illustrates the decision logic for handling 1,6-Dibromohexane-D12, emphasizing the divergence between routine handling and spill response.

G Start Start: 1,6-Dibromohexane-D12 Handling RiskAssess Risk Assessment: Isotope Cost vs. Toxicity Start->RiskAssess Action Operation Type? RiskAssess->Action PPE_Routine Routine PPE: Double Nitrile + Goggles (Dexterity Focus) Handling Aliquot/Synthesis (Fume Hood Only) PPE_Routine->Handling PPE_Spill Spill PPE: Silver Shield/Laminate (Permeation Focus) SpillEvent Spill Containment (Absorb w/ Vermiculite) PPE_Spill->SpillEvent Action->PPE_Routine Routine Use Action->PPE_Spill Emergency/Spill Waste Disposal: Halogenated Waste Stream Handling->Waste SpillEvent->Waste

Caption: Operational logic flow distinguishing between routine high-dexterity handling and high-protection spill response.

Emergency Response Protocols

Scenario A: Skin Exposure[2][8]
  • Immediate Action: Do not wipe. Wiping drives the lipophilic bromide deeper into the dermis.[1]

  • Flush: Flood the area with water for 15 minutes.

  • Soap: Use non-abrasive soap.[1]

  • Medical: Seek evaluation. Alkylating agents can cause delayed burns that appear hours later.[1]

Scenario B: Spills (The "Value vs. Safety" Calculation)
  • Minor Spill (<1 mL):

    • Cover with a spill pad immediately to suppress vapors.[1]

    • Wipe with double-gloved hands.[1]

    • Place waste in a sealed bag inside the hood.

  • Major Spill (>5 mL):

    • Evacuate the immediate area.

    • Don Laminate/Silver Shield gloves.

    • Absorb with vermiculite or sand.[1]

    • Do NOT attempt to recover the material for use; the risk of cross-contamination renders it chemically useless for spectroscopy/synthesis.[1]

References

  • National Center for Biotechnology Information (PubChem). (2023).[1] 1,6-Dibromohexane (Compound Summary). Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] Retrieved from [Link]

Sources

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